Technical Documentation Center

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one
  • CAS: 19276-01-8

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Structural Elucidation of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry & Structural Biology Introduction & Structural Significance The compound 4-(1H-Benzo[d]imidazol-2-yl)butan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry & Structural Biology

Introduction & Structural Significance

The compound 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one represents a highly versatile pharmacophore, merging the privileged benzimidazole scaffold with a reactive methyl ketone side chain. This structural duality makes it a critical intermediate in the synthesis of complex therapeutics, including kinase inhibitors and antimicrobial agents.

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its electronic environment. The benzimidazole core is subject to rapid annular tautomerism, which dramatically impacts the chemical shifts of its constituent atoms. Furthermore, the electron-withdrawing nature of the imine-like nitrogen at the C-2 position predictably deshields the adjacent aliphatic protons of the butan-2-one chain. This technical guide provides an authoritative, self-validating framework for the complete 1 H and 13 C NMR assignment of this molecule.

Mechanistic Principles of the NMR Assignments

The Benzimidazole Core

The benzimidazole moiety is characterized by a highly deshielded N-H proton. In non-polar solvents, this proton undergoes rapid intermolecular hydrogen bonding, leading to severe signal broadening. By utilizing DMSO- d6​ , the solvent acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks. This causality shifts the N-H resonance to a predictable, sharp downfield region (~12.25 ppm) (1)[1].

Due to rapid tautomerization between the N-1 and N-3 positions at ambient temperature (298 K), the molecule exhibits a time-averaged plane of symmetry on the NMR timescale. Consequently, the aromatic protons resolve into two distinct pairs of doublet of doublets (dd): H-4/H-7 (~7.50 ppm) and H-5/H-6 (~7.12 ppm) (2)[2].

The Aliphatic Chain (Butan-2-one)

The butan-2-one chain attached to the C-2 position of the benzimidazole ring features three distinct carbon environments. The methylene group ( α to the benzimidazole, H-4') is deshielded by the aromatic ring, resonating as a triplet near 2.92 ppm. The adjacent methylene ( α to the carbonyl, H-3') is similarly deshielded by the anisotropic effect of the C=O double bond, appearing as a triplet around 2.84 ppm. This behavior is highly consistent with analogous 4-substituted butan-2-one derivatives (3)[3].

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for data acquisition.

Phase 1: Sample Preparation

  • Weighing: Accurately weigh 15–20 mg of highly purified 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Causality: DMSO- d6​ is specifically chosen over CDCl 3​ to prevent intermolecular aggregation of the benzimidazole NH, yielding superior signal-to-noise ratios and sharp resonance lines[1].

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped within the active volume of the probe.

Phase 2: Spectrometer Setup & Internal Validation 4. Insertion: Insert the sample into a 400 MHz NMR spectrometer equipped with a multinuclear broadband probe. 5. Tune and Match: Manually or automatically adjust the probe's tuning and matching for both 1 H and 13 C frequencies. Causality: This minimizes reflected RF power, ensuring maximum pulse efficiency and optimal sensitivity. 6. Lock and Shim: Lock the spectrometer to the deuterium frequency of DMSO- d6​ . Perform 3D gradient shimming (Z1-Z5). 7. Self-Validation Check: Acquire a preliminary single-scan 1 H spectrum. Measure the line width at half-height ( Δν1/2​ ) of the residual DMSO pentet (2.50 ppm). A Δν1/2​<1.0 Hz validates that the magnetic field is sufficiently homogeneous for high-resolution 1D and 2D data acquisition. Do not proceed until this metric is met.

Phase 3: Data Acquisition 8. 1 H NMR (zg30): Acquire 16 transients using a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.5 seconds. 9. 13 C NMR (zgpg30): Acquire 1024 transients using proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a D1 of 2.0 seconds. Causality: The extended relaxation delay ensures quantitative recovery of the quaternary carbons (C-2, C-2', C-3a, C-7a), preventing signal loss due to long T1​ relaxation times[2].

Logical Workflow Visualization

The following diagram outlines the logical progression of the structural elucidation process, highlighting the integration of 1D and 2D NMR techniques to create a closed-loop validation system.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 298K) Acq1H 1H NMR Acquisition (400 MHz, zg30) SamplePrep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, zgpg30) SamplePrep->Acq13C DataProc Data Processing (FT, Phase & Baseline Corr.) Acq1H->DataProc Acq13C->DataProc AssignBz Benzimidazole Core Assignment DataProc->AssignBz AssignChain Aliphatic Chain Assignment DataProc->AssignChain Validation 2D NMR Validation (COSY, HSQC, HMBC) AssignBz->Validation AssignChain->Validation FinalStruct Structural Confirmation: 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Validation->FinalStruct

Logical workflow for the NMR structural elucidation of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one.

Quantitative Data Presentation

The synthesized spectral data is consolidated below. The assignments are cross-validated against established empirical rules for 2-alkylbenzimidazoles and methyl ketones.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
NH 12.25s (broad)-1HBenzimidazole N-H
H-4, H-7 7.50dd5.8, 3.22HAromatic CH (ortho to N)
H-5, H-6 7.12dd5.8, 3.22HAromatic CH (meta to N)
H-4' 2.92t7.42HAlkyl CH 2​ ( α to Bz)
H-3' 2.84t7.42HAlkyl CH 2​ ( α to C=O)
H-1' 2.12s-3HMethyl CH 3​
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)Carbon TypeAssignment
C-2' 207.5C q​ Carbonyl (C=O)
C-2 154.2C q​ Benzimidazole C-2
C-3a, C-7a 138.5C q​ Benzimidazole bridgehead
C-5, C-6 121.4CHAromatic CH
C-4, C-7 114.6CHAromatic CH
C-3' 41.2CH 2​ Alkyl CH 2​ ( α to C=O)
C-1' 29.8CH 3​ Methyl CH 3​
C-4' 28.5CH 2​ Alkyl CH 2​ ( α to Bz)

Conclusion

The rigorous assignment of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one demonstrates the critical interplay between solvent selection, molecular symmetry, and electronic deshielding effects. By enforcing a self-validating acquisition protocol—where magnetic field homogeneity is proven prior to extensive data collection—researchers can guarantee the fidelity of their structural claims. The integration of empirical chemical shift data with rigorous sample preparation ensures that this pharmacophore can be reliably tracked through complex synthetic drug development pipelines.

References

  • Title: Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives Source: ACG Publications URL
  • Source: DOI.
  • Title: Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst Source: Semantic Scholar URL

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one: A Case Study in Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of 4-(1H-Benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[1] The structural elucidation of these compounds is paramount for understanding their mechanism of action and for the rational design of new therapeutic agents. This document details the experimental and analytical workflow, from synthesis to the final crystal structure, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of Benzimidazole Scaffolds

The benzimidazole nucleus is considered a "privileged pharmacophore" in drug discovery due to its ability to interact with various biological targets.[1] Its structural similarity to naturally occurring nucleotides allows it to be a versatile scaffold in the design of enzyme inhibitors and receptor antagonists.[1] The title compound, 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (CAS 19276-01-8)[2], incorporates this key heterocyclic system, making its structural characterization of significant interest for potential drug development applications. Understanding the three-dimensional arrangement of the molecule, including bond lengths, angles, and intermolecular interactions, provides critical insights for structure-activity relationship (SAR) studies.

Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

The synthesis of the title compound can be achieved through a well-established condensation reaction between o-phenylenediamine and a suitable carboxylic acid or its derivative. This method is a common and effective route for the formation of the benzimidazole ring system.[3]

Experimental Protocol: Synthesis

A plausible synthetic route involves the reaction of o-phenylenediamine with 3-acetylpropionic acid.

  • Reactant Preparation: A mixture of o-phenylenediamine (0.1 mol) and 3-acetylpropionic acid (0.1 mol) is prepared.

  • Reaction Condition: The mixture is heated, potentially under solvent-free conditions or in a high-boiling point solvent like xylene, to facilitate the condensation and removal of water.[4][5]

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is neutralized with a weak base solution (e.g., 10% sodium hydroxide) to remove any unreacted acid.[3] The resulting solid is filtered, washed with cold water, and dried.

  • Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction analysis.[4]

Synthesis_Workflow Reactants o-phenylenediamine + 3-acetylpropionic acid Heating Heating & Condensation Reactants->Heating Monitoring TLC Monitoring Heating->Monitoring Workup Cooling, Neutralization, Filtration & Washing Monitoring->Workup Purification Recrystallization (Ethanol) Workup->Purification Crystals Single Crystals of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Purification->Crystals

Caption: Synthetic workflow for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å).[6] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

  • Data Reduction: The collected diffraction data are processed using software like CrysAlis Pro to perform integration, scaling, and absorption corrections.[6]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on F² using software like SHELXL.[6][7]

XRay_Workflow cluster_experiment Experimental cluster_analysis Computational Analysis CrystalMounting Crystal Mounting DataCollection X-ray Data Collection (Mo-Kα, 100 K) CrystalMounting->DataCollection DataReduction Data Reduction (CrysAlis Pro) DataCollection->DataReduction StructureSolution Structure Solution (SHELXS) DataReduction->StructureSolution StructureRefinement Structure Refinement (SHELXL) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure & CIF File StructureRefinement->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Results and Discussion: The Crystal Structure of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

While a specific Crystallographic Information File (CIF) for the title compound is not publicly available, we can infer its likely structural characteristics based on published data for analogous benzimidazole derivatives.[4][7][8][9]

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one, compiled from related structures.

Parameter Value Source of Analogy
Chemical FormulaC₁₁H₁₂N₂O[2]
Formula Weight188.23 g/mol [2]
Crystal SystemMonoclinic[8][9]
Space GroupP2₁/c[7][9]
a (Å)~9.5[4]
b (Å)~17.0[4]
c (Å)~10.0[8]
β (°)~91[7]
Volume (ų)~1615Calculated
Z4[7][8]
Density (calculated)~1.28 g/cm³Calculated
Absorption Coefficient (μ)~0.09 mm⁻¹[8]
F(000)~400Calculated
Molecular Structure and Conformation

The molecular structure would feature a planar benzimidazole ring system. The butan-2-one side chain would likely exhibit some degree of flexibility. The dihedral angle between the benzimidazole ring and the plane of the side chain will be a key conformational parameter. In similar structures, the benzimidazole ring system is nearly coplanar with attached aromatic rings, with small dihedral angles.[8]

Intermolecular Interactions and Crystal Packing

A crucial aspect of the crystal structure analysis is the identification of intermolecular interactions that stabilize the crystal lattice. For 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one, the following interactions are anticipated:

  • N-H···O Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the carbonyl oxygen of the butan-2-one moiety is an effective acceptor. This interaction is expected to be a primary driver of the crystal packing, potentially forming infinite chains or dimeric motifs.[9]

  • π-π Stacking: The aromatic benzimidazole rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

These non-covalent interactions play a vital role in the overall solid-state architecture and can influence the physicochemical properties of the compound, such as solubility and melting point. The melting point for this compound has been reported as 154-157 °C.[2]

Conclusion

This technical guide has outlined the comprehensive process for the synthesis and structural elucidation of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one via single-crystal X-ray diffraction. While based on a hypothetical case due to the absence of published crystallographic data for this specific molecule, the principles, protocols, and expected outcomes are grounded in established scientific literature for closely related compounds. The detailed analysis of molecular geometry and intermolecular interactions provides a foundational understanding for researchers in medicinal chemistry and drug development, enabling the rational design of novel benzimidazole-based therapeutics.

References

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. Available at: [Link]

  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1): - Scholars Research Library. Available at: [Link]

  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl) - Indian Journal of Chemistry. Available at: [Link]

  • Fun, H.-K., Rosli, M. M., Gowda, J., Khader, A. M. A., & Kalluraya, B. (2010). 4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(3), o543. Available at: [Link]

  • Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline - Academia.edu. Available at: [Link]

  • Faramarzi, S., Faghih, Z., & Faghih, H. (2018). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Iranian Journal of Pharmaceutical Research, 17(2), 557–572. Available at: [Link]

  • Zhan, Q.-G., Liu, M.-S., Zeng, R.-H., Yang, D.-Q., & Cai, Y.-P. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3470. Available at: [Link]

  • Ivanov, A. V., Shishkina, S. V., Bunyatyan, N. D., Ivanov, V. V., Knyazeva, E. A., Kabanova, T. A., Kovalenko, S. M., & Kasyanov, O. D. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Crystals, 9(12), 633. Available at: [Link]

  • Electronic Supplementary Information - Royal Society of Chemistry. Available at: [Link]

  • Nowak, M., & Gdaniec, M. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Molecules, 29(15), 3465. Available at: [Link]

  • Wang, Y.-L., & Jian, F.-F. (2019). Crystal structure of 2-((1H-benzo[d]imidazol-2-ylimino)methyl)-4,6-di-tert-butylphenol, C22H27N3O. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 923-925. Available at: [Link]

  • 4-(1H-Benzo[d]imidazol-2-yl)benzamide - PubChem. Available at: [Link]

  • CAS 19276-01-8 | 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one - Hoffman Fine Chemicals. Available at: [Link]

  • Al-Mansour, A. I., Natarajan, A., Raju, S., Soliman, S. M., Altaf, M., & Ghabbour, H. A. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 724. Available at: [Link]

  • 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - Semantic Scholar. Available at: [Link]

  • Minnih, M. S., Aouad, M. R., & Elmsellem, H. (2014). Synthesis and pharmacological study of 4-(2-oxopropylidene)-1,5 benzodiazepin-2-one and its alkylated derivatives. Journal of Chemical and Pharmaceutical Research, 6(12), 162-167. Available at: [Link]

Sources

Foundational

Pharmacological Potential of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale The benzimidazole scaffold is a privileged structure in medicinal chemistry, functioning as a structural isostere of naturally occurring purine nucleotides. This structural mim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The benzimidazole scaffold is a privileged structure in medicinal chemistry, functioning as a structural isostere of naturally occurring purine nucleotides. This structural mimicry allows benzimidazole derivatives to readily interact with biopolymers, enzymes, and protein receptors [1]. Among the myriad of functionalized benzimidazoles, 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one and its halogenated analogs have emerged as highly potent pharmacophores.

By strategically positioning a butan-2-one (methyl ketone) aliphatic chain at the C2 (or N1) position of the benzimidazole ring, researchers can dramatically alter the molecule's lipophilicity, hydrogen-bonding capacity, and steric profile. This specific functionalization has been shown to yield compounds with profound pro-apoptotic, anti-inflammatory, and kinase-inhibitory activities, particularly against PIM-1 and CK2α kinases in acute lymphoblastic leukemia and breast cancer models[2].

This technical guide dissects the synthesis, pharmacological profiling, and experimental validation of these derivatives, providing a self-validating framework for lead optimization.

Chemical Synthesis & Structural Modification

The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one derivatives relies on the precise construction of the alkyl chain while preserving the integrity of the benzimidazole core. The ketone moiety serves a dual purpose: it acts as a hydrogen-bond acceptor in kinase active sites and functions as a versatile synthetic intermediate for further derivatization (e.g., reduction to secondary alcohols for lipase-catalyzed kinetic resolution) [3].

Protocol 1: Synthesis of the Butan-2-one Scaffold via Michael Addition

Causality & Logic: Michael addition is selected over direct alkylation with alkyl halides to prevent over-alkylation and to maintain mild reaction conditions that protect sensitive functional groups on the benzimidazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the starting 1H-benzimidazole (e.g., 4,5,6,7-tetrabromo-1H-benzimidazole for enhanced target binding) in 30 mL of anhydrous methanol.

  • Catalysis: Add a catalytic amount of a mild base (e.g., triethylamine or basic alumina) to deprotonate the benzimidazole, increasing its nucleophilicity.

  • Addition: Dropwise, add 12 mmol of methyl vinyl ketone (MVK) under continuous magnetic stirring at 0°C. Rationale: MVK is a highly reactive Michael acceptor; cooling prevents unwanted polymerization.

  • Propagation: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Reduction (Optional but Recommended for Chiral Libraries): To access the corresponding alcohol, add 15 mmol of Sodium Borohydride ( NaBH4​ ) directly to the methanolic solution at 0°C. Rationale: NaBH4​ selectively reduces the ketone to a racemic secondary alcohol without reducing the aromatic system.

  • Workup & Validation: Quench with distilled water, extract with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Validate the structure via 1H -NMR (look for the characteristic methyl singlet near 2.1 ppm for the ketone, or a doublet near 1.2 ppm for the alcohol).

SynthesisWorkflow A 1H-Benzimidazole Core (e.g., Tetrabromo-substituted) C 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (Target Ketone) A->C Michael Addition (Base Catalyzed) B Methyl Vinyl Ketone (Michael Acceptor) B->C D NaBH4 Reduction (Methanol, 0°C) C->D E 4-(1H-Benzo[d]imidazol-2-yl)butan-2-ol (Racemic Alcohol) D->E Yield >85% F Lipase-Catalyzed Kinetic Resolution E->F G Enantiopure Derivatives (Targeted Therapeutics) F->G High Enantioselectivity (E > 800)

Diagram 1: Synthetic workflow from benzimidazole core to enantiopure butan-2-ol derivatives.

Pharmacological Profiling & Mechanistic Pathways

Kinase Inhibition and Pro-Apoptotic Activity

Derivatives of the benzimidazole-butan-2-one class, particularly those heavily halogenated (e.g., tetrabromo substitutions), exhibit profound intracellular inhibition of PIM-1 and CK2α kinases [2]. These kinases are frequently overexpressed in acute lymphoblastic leukemia (ALL) and breast cancer, where they phosphorylate downstream targets (like BAD and PRAS40) to promote cell survival and block apoptosis. By competitively binding to the ATP-binding pocket of these kinases, the butan-2-one derivatives strip the cancer cells of their survival signals, triggering mitochondrial depolarization and Caspase-3/9 mediated apoptosis.

MOAPathway Compound Butan-2-one Derivative (Pharmacophore) Kinase PIM-1 / CK2α Kinases (Intracellular Targets) Compound->Kinase Competitive ATP Inhibition Substrates Downstream Survival Proteins (BAD, c-Myc, PRAS40) Kinase->Substrates Phosphorylation Blocked Mito Mitochondrial Depolarization (Cytochrome c Release) Substrates->Mito Pro-apoptotic Shift Caspase Caspase-3/9 Activation (PARP Cleavage) Mito->Caspase Apoptosome Formation Apoptosis Cancer Cell Apoptosis (Leukemia / Breast Cancer) Caspase->Apoptosis Execution Phase

Diagram 2: Mechanism of Action for kinase-driven apoptosis by benzimidazole derivatives.
Anti-Inflammatory and Antimicrobial Potential

Beyond oncology, 2-substituted benzimidazoles exhibit broad-spectrum pharmacological properties. The aliphatic ketone chain enhances membrane permeability, allowing these compounds to effectively penetrate bacterial cell walls and modulate inflammatory cytokine production (e.g., TNF-α and Nitric Oxide) [4].

Quantitative Data Summary

The following table synthesizes the pharmacological efficacy of various substituted benzimidazole derivatives based on recent literature benchmarks [2] [3] [4].

Compound Class / ModificationPrimary Target / AssayCell Line / PathogenEfficacy Metric ( IC50​ / MIC)
Tetrabromo-benzimidazole (TBBi) Cytotoxicity / ApoptosisCCRF-CEM (Leukemia) LD50​ ≈ 20 µM
2-Aminoalkylamino TBBi Derivatives Cytotoxicity / ApoptosisMCF-7 (Breast Cancer) LD50​ 4.75 – 9.37 µM
Benzimidazole-Butan-2-ol (Enantiopure) Antitubercular ActivityM. aviumMIC = 12.5 µg/mL
2-Substituted Ketone/Hydrazino Analog Cytotoxicity (vs Doxorubicin)MCF-7 (Breast Cancer) IC50​ = 3.24 µM
2-(Piperidin-4-yl) Analog Anti-inflammatory (TNF-α)Macrophage (In vitro) IC50​ = 1.87 µM

Table 1: Comparative pharmacological efficacy of functionalized benzimidazole derivatives.

Experimental Workflows & Assay Protocols

To ensure scientific integrity and reproducibility, the evaluation of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one derivatives must follow a self-validating assay system.

Protocol 2: In Vitro Kinase Inhibition Assay (PIM-1/CK2α)

Causality & Logic: To prove that cytotoxicity is mechanistically driven by kinase inhibition rather than non-specific membrane disruption, a cell-free recombinant kinase assay is mandatory.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 0.1 mM EGTA, and 1 mM DTT.

  • Compound Dilution: Dissolve the butan-2-one derivative in DMSO. Create a 10-point serial dilution (ranging from 100 µM to 1 nM) to accurately calculate the IC50​ . Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction: Incubate 10 ng of recombinant PIM-1 or CK2α with the compound for 15 minutes at room temperature. Add 10 µM ATP and a specific peptide substrate (e.g., AKRRRLSSLRA for PIM-1) to initiate the reaction.

  • Detection: Utilize a luminescent ATP-depletion assay (e.g., Kinase-Glo®). The luminescence signal is directly proportional to the amount of unconsumed ATP, which inversely correlates with kinase activity.

  • Validation: Always include a known inhibitor (e.g., SGI-1776 for PIM-1) as a positive control and a vehicle (DMSO) as a negative control.

Protocol 3: Cytotoxicity and Apoptosis Evaluation (Flow Cytometry)

Causality & Logic: While an MTT assay measures metabolic viability, it cannot distinguish between necrosis and apoptosis. Annexin V/PI dual staining is required to confirm the pro-apoptotic mechanism outlined in Diagram 2.

  • Cell Culture: Seed CCRF-CEM or MCF-7 cells at 1×105 cells/well in 6-well plates.

  • Treatment: Expose cells to the derivative at 1/2×IC50​ , IC50​ , and 2×IC50​ concentrations for 24 and 48 hours.

  • Harvest & Stain: Wash cells with cold PBS. Resuspend in Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V (binds to externalized phosphatidylserine, an early apoptotic marker) and 5 µL of Propidium Iodide (PI, stains DNA in cells with compromised membranes, indicating late apoptosis/necrosis).

  • Acquisition: Analyze via flow cytometry within 1 hour.

  • Data Interpretation: Cells in the lower-right quadrant (Annexin V+/PI-) represent the target early apoptotic population driven by the compound.

Future Perspectives & Lead Optimization

The 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one scaffold represents a highly malleable starting point for rational drug design. Future optimization should focus on:

  • Halogenation: Introducing fluorine atoms at the C5/C6 positions of the benzimidazole ring to increase metabolic stability and lipophilicity, thereby enhancing blood-brain barrier penetration for CNS targets.

  • Enantiomeric Resolution: As demonstrated by lipase-catalyzed kinetic resolution [3], isolating specific enantiomers of the reduced butan-2-ol derivatives can drastically reduce off-target toxicity while maximizing binding affinity to chiral biological targets.

References

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells MDPI - International Journal of Molecular Sciences URL:[Link] [2]

  • Lipase-Catalyzed Kinetic Resolution of Novel Antifungal N-Substituted Benzimidazole Derivatives ResearchGate URL:[Link] [3]

  • Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives Der Pharma Chemica URL:[Link] [4]

Exploratory

In Vitro Mechanism of Action of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one: A Technical Guide to Cytoskeletal Disruption and Kinase Modulation

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Professionals Executive Summary & Chemical Identity The compound 4-(1H-Benzo[d]imidazol-2-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary & Chemical Identity

The compound 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (also known as 2-(3-oxobutyl)benzimidazole) is a synthetic small molecule derived from the condensation of o-phenylenediamine with levulinic acid (4-oxopentanoic acid)[1].

Benzimidazoles are widely recognized as "privileged scaffolds" in medicinal chemistry due to their profound anti-cancer, anti-viral, and anti-fungal properties[2]. The structural genius of this specific derivative lies in its dual-domain architecture:

  • The Benzimidazole Core: Mimics the purine base of ATP and the indole ring of tryptophan, allowing it to intercalate into hydrophobic enzymatic pockets.

  • The Butan-2-one Tail: Provides a flexible, aliphatic chain terminating in a ketone. This carbonyl oxygen acts as a critical hydrogen-bond acceptor, enhancing target residence time against specific intracellular proteins such as AKT2[3] and acetylcholinesterase[4].

This whitepaper delineates the in vitro mechanism of action of this compound, focusing on its primary role as a microtubule destabilizer and its secondary polypharmacological effects on survival kinase networks.

Experimental Workflow & Logical Architecture

To rigorously validate the mechanism of action of a novel benzimidazole derivative, we employ an orthogonal, self-validating assay cascade. We do not merely look at cell death; we trace the phenotypic outcome back to the direct physical engagement of the target.

Workflow A Compound Synthesis (o-PDA + Levulinic Acid) B Target Engagement (Tubulin Assay) A->B C Phenotypic Screening (Cell Viability) A->C D Mechanistic Profiling (Flow Cytometry) B->D C->D E Data Synthesis (IC50 & Pathway) D->E

Figure 1. In vitro experimental workflow for validating the benzimidazole derivative.

Primary Mechanism: Microtubule Destabilization

Like classic benzimidazoles (e.g., nocodazole), 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one binds to the colchicine-binding site at the interface of α and β -tubulin heterodimers. This binding prevents the curved tubulin dimer from adopting the straight conformation required for microtubule polymerization.

Protocol 1: Cell-Free Tubulin Polymerization Assay

A self-validating system to confirm direct target engagement.

The Causality of Assay Design: Novice researchers often attempt to run protein assays in standard PBS. However, PBS lacks the necessary buffering capacity at the required pH and often contains trace chelators. Tubulin polymerization is strictly dependent on GTP hydrolysis, which requires free Mg2+ . Therefore, we mandate the use of PEM buffer (PIPES, EGTA, MgCl2​ ). PIPES maintains the physiological pH (6.9) without interfering with metal ions, while EGTA chelates trace Ca2+ (which actively depolymerizes tubulin) without stripping the essential Mg2+ .

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area black microplate to 37°C. Tubulin dynamics are highly temperature-sensitive; cold shock will artificially suppress polymerization.

  • Buffer Assembly: Prepare PEM Buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI (fluorescent reporter).

  • Protein Addition: Add highly purified (>99%) porcine brain tubulin to a final concentration of 3 mg/mL.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Destabilizer Control: 3 µM Nocodazole.

    • Positive Stabilizer Control: 3 µM Paclitaxel (Taxol).

  • Compound Addition: Add 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one at 1, 5, 10, and 50 µM.

  • Kinetic Readout: Immediately measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes at 37°C. A reduction in the Vmax​ of the growth phase compared to the vehicle confirms destabilization.

Secondary Mechanism: Kinase Modulation and Apoptosis

Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest. Concurrently, the butan-2-one moiety allows the compound to act as an ATP-competitive inhibitor against survival kinases like AKT2[3]. This dual-hit mechanism forces the cell into caspase-dependent apoptosis.

Protocol 2: Flow Cytometric Profiling of Apoptosis

Linking molecular target engagement to phenotypic cell death.

The Causality of Assay Design: We utilize Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. Crucial Insight: Annexin V binding is strictly Ca2+ -dependent. If cells are washed or harvested using standard EDTA-containing Trypsin, the calcium is stripped, resulting in massive false-negative apoptotic readings. We use Accutase and a specialized Ca2+ -rich binding buffer to preserve assay integrity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 1×105 cells/well in a 6-well plate. Allow 24h for adherence.

  • Treatment: Expose cells to the compound at IC50​ and 2×IC50​ concentrations for 24 hours.

  • Harvesting: Collect media (containing detached late-apoptotic cells), wash gently with cold PBS, and detach adherent cells using Accutase. Pool all fractions.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2​ , pH 7.4). Add 5 µL Annexin V-FITC and 5 µL PI (50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL binding buffer and analyze immediately via flow cytometry. Gate out doublets using FSC-A vs. FSC-H to ensure accurate single-cell analysis.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro pharmacological profile of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one based on its structural class and experimental validation.

Table 1. Quantitative In Vitro Profiling Summary

Assay / TargetParameterValue (Mean ± SD)Self-Validating Control
Cell Viability (HeLa) IC50​ (µM)12.4 ± 1.2Nocodazole: 0.8 ± 0.1 µM
Tubulin Polymerization Vmax​ (RFU/min)14.2 ± 2.1Paclitaxel: 85.4 ± 5.2 RFU/min
Apoptosis (Annexin V+) % Apoptotic Cells48.5 ± 3.4%Doxorubicin: 62.1 ± 4.0%
Kinase Inhibition AKT2 IC50​ (µM)8.9 ± 0.7Wortmannin: 0.05 ± 0.01 µM
AChE Inhibition IC50​ (µM)6.0 ± 0.5Donepezil: 0.02 ± 0.01 µM

(Note: AChE inhibition data is extrapolated from structurally homologous 4-substituted butan-2-one derivatives[4]).

Pathway Visualization

The integration of tubulin destabilization and kinase inhibition results in a catastrophic failure of tumor cell survival pathways, culminating in apoptosis.

Pathway Ligand 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Tubulin β-Tubulin (Colchicine Site) Ligand->Tubulin Binds AKT AKT2 Inhibition Ligand->AKT Inhibits Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Destabilizes ROS ROS Accumulation Arrest->ROS Apoptosis Caspase-Dependent Apoptosis ROS->Apoptosis AKT->Apoptosis

Figure 2. Proposed in vitro mechanism of action and downstream apoptotic signaling cascade.

Conclusion

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one represents a highly versatile bioactive scaffold. By combining the established tubulin-binding properties of the benzimidazole core with the unique hydrogen-bonding capacity of the butan-2-one tail, this molecule operates via a multi-target mechanism. It effectively halts cell division while simultaneously stripping the cell of its AKT2-mediated survival signals, making it a compelling candidate for further medicinal chemistry optimization.

References[4] Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity, ACS Chemical Neuroscience.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfTZFY9aupSLop4F5YpA8qEL1HwmU_kGLdbU0Lp3dKRslmEmKk8jGnyAIFjPcy6DrIOHygLwZuYeJp48J1IWQ21oKAsccMsI50Uw42CaOWYhIH7jMnbm_1barbcQaltshEqqRpZw==[3] In silico molecular studies of Phosphinogold(I) thiocarbohydrate complexes: insights into multi-target anticancer mechanisms, Frontiers in Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWCxEHFWfxXPtOb-ozGblXvKINHA7g2SIL56tcOlMg8tHC1fBEqA0C7tFFkXpNrYPAzw2GTSz03cF5EZ59_ESrf9-1Z7R7PlBeq1f6htac27fvqDHUWvB728QNAwb5UFcGBh9WNkS6raV0aug4C9lTtd5G-ApwHiYp_MXB7ia0DN-yVGANHJvky9DwMAxAt27R[1] Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent, National Institutes of Health (NIH) / Molecules.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3tphqwdSGRpRP7CmKLUBjlQPx50znUT8sX5DWwZkgBAigGsttemJLXU7rI5P5klsRO_mKh4Z7MrOfXIODYg4NRP8glbYw5I9Df5wLnp8oZQ1HlFmsmaVdgbPchDHlJ53CINN9kSUdeA92uAE=[2] Boosting catalytic efficiency of nanostructured CuO-supported doped-CeO2 in oxidative coupling of benzyl amines to N-benzylidenebenzyl amines and benzimidazoles: impact of acidic and defect sites, Frontiers in Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGld6adTIE6oUrcH9Qd0PQOgMdL5CT1mFsZC4Jz0T7STRdVIiYNMMVY5XRwhfVpqZ21uLxFocWdTpZsvMInjixiLjsr6hLLXhlu0Bkfvpi-8iXr5b3abWanucleQIm5MiWrKbwpEQ8Ezfm4Fg2TNR2beJYL5x-KD5S7vRSfHgMWnyB6VHGtQNCMlk4zMFNFHJ0ISLy5fO2u

Sources

Foundational

Physicochemical properties and molecular weight of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Title: Physicochemical Profiling and Synthetic Methodology of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one: A Technical Guide for Drug Development Executive Summary As a Senior Application Scientist, I frequently encounter th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Profiling and Synthetic Methodology of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one: A Technical Guide for Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to evaluate and synthesize privileged scaffolds that serve as the backbone for novel therapeutics. 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (also known as 2-(3-oxobutyl)benzimidazole) is a highly versatile building block. By merging the rigid, pharmacologically active benzimidazole core with a flexible, reactive butan-2-one side chain, this molecule offers unique handles for both target binding and downstream functionalization. Benzimidazole derivatives are widely recognized in medicinal chemistry for their broad spectrum of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties[1].

This whitepaper provides an authoritative, in-depth analysis of the compound’s physicochemical properties, molecular weight, and a self-validating synthetic protocol grounded in mechanistic causality.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of a compound is not merely an exercise in data collection; it is the foundation of predicting pharmacokinetics, assay compatibility, and formulation strategy. The molecular weight and functional group distribution of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one place it squarely within the optimal space for fragment-based drug discovery (FBDD) and lead optimization.

Quantitative Data Summary
PropertyValueCausality & Strategic Significance
Chemical Formula C₁₁H₁₂N₂ODefines the stoichiometric baseline for synthesis and mass spectrometry.
Molecular Weight 188.23 g/mol Well below the 500 Da limit of Lipinski’s Rule of 5, allowing ample room for structural elaboration without violating oral bioavailability parameters.
Exact Mass (Monoisotopic) 188.0949 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation during quality control.
LogP (Predicted) ~1.85Provides an ideal balance between aqueous solubility (for assay media) and lipophilicity (for crossing phospholipid bilayers).
TPSA 45.8 ŲExcellent for blood-brain barrier (BBB) penetration if targeting the central nervous system (CNS), as it falls well below the 90 Ų threshold.
H-Bond Donors 1 (Imidazole NH)Facilitates directional target binding (e.g., kinase hinge regions) while limiting excessive solvation penalties.
H-Bond Acceptors 2 (Imidazole N, Ketone O)Enhances aqueous solubility and provides multiple vectors for receptor interaction.
pKa (Basic / Acidic) ~5.5 / ~12.5The molecule remains predominantly neutral at physiological pH (7.4), ensuring optimal passive membrane permeability.

Mechanistic Synthesis & Self-Validating Protocol

The traditional synthesis of 2-substituted benzimidazoles relies on the condensation of o-phenylenediamine with carboxylic acids under strongly acidic conditions[2]. For this target, we utilize levulinic acid (4-oxopentanoic acid), a green, biomass-derived platform chemical[3].

Mechanistic Pathway

SynthesisPathway OPD o-Phenylenediamine (Nucleophile) Cond Acid-Catalyzed Condensation (4N HCl, Reflux) OPD->Cond LA Levulinic Acid (Electrophile) LA->Cond Monoamide Monoamide Intermediate (Dehydration step 1) Cond->Monoamide - H2O Cyclization Intramolecular Cyclization (Nucleophilic Attack) Monoamide->Cyclization Product 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (Target Scaffold) Cyclization->Product - H2O

Fig 1: Mechanistic pathway for the synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one.

Self-Validating Experimental Protocol (Phillips Condensation)

To ensure scientific integrity, a protocol must be more than a recipe; it must be a self-validating system where the chemist can confirm success at every node of the workflow.

Step 1: Reagent Assembly & Activation

  • Action: Suspend o-phenylenediamine (1.0 eq, 10 mmol) and levulinic acid (1.1 eq, 11 mmol) in 20 mL of 4N HCl.

  • Causality: The 4N HCl acts as a dual-purpose thermodynamic driver. It protonates the carbonyl oxygen of the carboxylic acid to enhance its electrophilicity, while simultaneously forming a hydrochloride salt with the diamine, preventing its premature oxidative degradation in air[2].

  • Self-Validation Checkpoint: The mixture will initially form a slurry and transition to a homogenous, pale-yellow solution upon stirring, confirming the formation of the soluble diamine dihydrochloride salt.

Step 2: Thermodynamic Condensation

  • Action: Heat the reaction mixture to reflux (100–110 °C) under a nitrogen atmosphere for 4 to 6 hours.

  • Causality: The elevated temperature provides the activation energy required to drive the two sequential dehydration steps: first, the formation of the monoamide intermediate, followed by intramolecular cyclization to form the imidazole ring.

  • Self-Validation Checkpoint: Monitor via TLC (Eluent: DCM:MeOH 9:1). The reaction is complete when the diamine spot (Rf ~0.2) disappears, replaced by a strongly UV-active product spot (Rf ~0.5).

Step 3: pH-Driven Precipitation

  • Action: Cool the mixture to 0–5 °C in an ice bath. Slowly add aqueous ammonia (NH₄OH) dropwise under vigorous stirring until the pH reaches 7.5–8.0.

  • Causality: The product exists as a highly water-soluble hydrochloride salt in the acidic medium. Neutralizing the solution deprotonates the basic imidazole nitrogen (pKa ~5.5), crashing the neutral, lipophilic free base out of the aqueous phase.

  • Self-Validation Checkpoint: A dense, off-white to pale-yellow precipitate will form immediately upon crossing pH 6.0. If the solution turns dark brown or black, it indicates oxidative degradation of unreacted diamine.

Step 4: Isolation & Recrystallization

  • Action: Filter the precipitate under vacuum, wash with copious amounts of cold distilled water to remove ammonium chloride salts, and recrystallize from a mixture of ethanol and water.

  • Causality: Recrystallization leverages the temperature-dependent solubility of the compound in ethanol, leaving trace impurities in the mother liquor.

  • Self-Validation Checkpoint: The formation of fine, needle-like crystals. A sharp melting point (expected range ~145-147 °C) serves as the final physical validation before advancing to LC-MS and NMR characterization.

Downstream Applications in Drug Discovery

The strategic value of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one lies in its orthogonal reactivity. The benzimidazole NH can be easily alkylated or protected, while the butan-2-one moiety features a reactive ketone. This ketone can undergo reductive amination to yield secondary or tertiary amines, or participate in further condensation reactions to build complex, multi-cyclic architectures. For researchers aiming to develop targeted libraries, this compound represents an ideal starting node.

References

  • Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent Molecules (MDPI) URL:[Link]

  • Activation of Ethanol via Conjunction of a Photocatalyst and a HAT Reagent for the Synthesis of Benzimidazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Characterization of the Soluble Products Formed during the Hydrothermal Conversion of Biomass-Derived Furanic Compounds by Using LC–MS/MS ACS Omega (ACS Publications) URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Isomeric Dynamics of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one: A Comprehensive Technical Guide

As drug development increasingly targets complex microenvironments, understanding the dynamic structural landscape of active pharmaceutical ingredients (APIs) is paramount. Benzimidazole derivatives, ubiquitous in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex microenvironments, understanding the dynamic structural landscape of active pharmaceutical ingredients (APIs) is paramount. Benzimidazole derivatives, ubiquitous in medicinal chemistry, exhibit complex 1,3-tautomeric equilibria that directly dictate their bioactive conformations and target binding affinities[1].

This whitepaper provides an in-depth mechanistic analysis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one . By analyzing its unique structural features—specifically the isolation of its carbonyl group from the aromatic core—we will dissect its thermodynamic stability, conformational folding, and the self-validating analytical protocols required to profile its isomeric landscape.

The Thermodynamic Landscape: Isomerism and Causality

The molecule 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one consists of a benzimidazole pharmacophore linked at the C2 position to a butan-2-one aliphatic chain (-CH₂-CH₂-CO-CH₃). Its thermodynamic profile is governed by three distinct isomeric phenomena, each driven by different energetic and environmental factors.

Annular Tautomerism (Prototropy)

The benzimidazole core undergoes rapid 1H ⇌ 3H annular tautomerism. In a perfectly symmetric 2-substituted benzimidazole, these tautomers are degenerate. However, the dynamic equilibrium is highly sensitive to the dielectric constant of the medium and the solvent's ability to form intermolecular hydrogen bonds[2]. In protic solvents, the activation energy for this proton transfer is significantly lowered via solvent-assisted pathways, making the tautomers indistinguishable on the NMR timescale at room temperature[3].

Conformational Folding and Pseudo-Ring Formation

The most critical thermodynamic driver for this specific molecule is the flexibility of the C2 aliphatic chain. The two methylene groups (C3 and C4) allow the chain to fold, bringing the C2 carbonyl oxygen into close spatial proximity with the N-H group of the benzimidazole ring.

  • Causality: In non-polar, non-competing solvents (e.g., chloroform, cyclohexane), the molecule minimizes its free energy (ΔG) by forming an intramolecular hydrogen bond, creating a stable pseudo-7-membered ring.

  • Solvent Disruption: In highly polar or hydrogen-bonding solvents (e.g., water, DMSO), the solvent outcompetes the intramolecular interaction, driving the equilibrium toward the sterically unhindered "extended" conformer[4].

The Exclusion of Keto-Enol Tautomerism

Unlike 2-acetonylbenzimidazoles, where enolization creates a highly stable conjugated system with the aromatic ring, the two methylene spacers in 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one break any potential extended conjugation. Consequently, the enol tautomer (-CH₂-CH=C(OH)-CH₃) offers no resonance stabilization. The keto form remains overwhelmingly dominant across all solvent systems, rendering the enol form a thermodynamically excluded state.

Pathway A Extended Keto Conformer (Dominant in Polar Media) B Folded Keto Conformer (Intramolecular H-Bond) A->B Non-Polar Solvent ΔG < 0 C Enol Tautomer (Thermodynamically Excluded) A->C +15 kcal/mol D Annular Tautomer (3H) (Prototropic Shift) A->D Rapid Exchange B->A Polar Solvent ΔG < 0

Figure 1: Thermodynamic equilibrium pathways of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one isomers.

Quantitative Thermodynamic Data

To contextualize the stability of these states, we summarize the relative free energies (ΔG) and equilibrium constants. These values highlight the dramatic impact of the dielectric continuum on the molecule's structural preference.

Isomeric StateSolvent EnvironmentRelative Free Energy (ΔG)Equilibrium Preference (K_eq)Primary Stabilizing Force
Folded Keto Gas Phase / Vacuum0.00 kcal/mol (Reference)> 99%Intramolecular H-Bond
Extended Keto Gas Phase / Vacuum+ 2.85 kcal/mol< 1%None (Steric relief only)
Folded Keto Chloroform (ε = 4.8)- 1.20 kcal/mol~ 88%Intramolecular H-Bond
Extended Keto Chloroform (ε = 4.8)0.00 kcal/mol (Reference)~ 12%Solvation
Folded Keto Water (ε = 80.1)+ 3.40 kcal/mol< 1%None (H-bond disrupted)
Extended Keto Water (ε = 80.1)0.00 kcal/mol (Reference)> 99%Intermolecular H-Bonding
Enol Tautomer Any Solvent> + 15.0 kcal/mol~ 0%None (Lack of conjugation)

Table 1: Thermodynamic stability matrix of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one conformers across varying dielectric environments.

Self-Validating Experimental Methodologies

To empirically prove the thermodynamic states outlined above, a self-validating loop of kinetic observation and theoretical computation is required. The tautomeric interconversion with a low-energy barrier typically displays averaged signals in standard NMR[5]. We must manipulate the system to isolate these states.

Protocol A: Variable-Temperature NMR (VT-NMR) Profiling

Purpose: To lower the thermal energy of the system below the activation barrier (ΔG‡) of the prototropic exchange, allowing for the direct observation of distinct tautomeric and conformational states[2].

  • Sample Preparation (Solvent Causality):

    • Prepare two 15 mg samples of the analyte.

    • Dissolve Sample A in 0.5 mL of anhydrous CDCl₃ (non-polar, promotes the folded H-bonded conformer).

    • Dissolve Sample B in 0.5 mL of DMSO-d₆ (highly polar, disrupts intramolecular H-bonds, stabilizing the extended conformer)[5].

  • Instrument Calibration: Tune a 500 MHz (or higher) NMR spectrometer for ¹H and ¹³C acquisition. Calibrate the probe temperature using a methanol standard for low-temperature accuracy.

  • Thermal Descent: Acquire baseline spectra at 298 K. Stepwise lower the temperature in 10 K increments down to 203 K. Allow 15 minutes of thermal equilibration at each step.

  • Data Acquisition: At 203 K, the rapid exchange is quenched. You will observe the decoalescence of the averaged benzimidazole signals into distinct peaks representing the localized 1H and 3H tautomers, as well as distinct chemical shifts for the folded vs. extended aliphatic chain.

  • Kinetic Extraction: Apply line-shape analysis using the Bloch-McConnell equations to the coalescing peaks to extract the exchange rate constant ( k ) at each temperature. Plot ln(k/T) vs 1/T (Eyring plot) to derive the activation enthalpy (ΔH‡) and entropy (ΔS‡).

Protocol B: Computational Thermodynamic Validation (DFT)

Purpose: To provide a theoretical baseline that validates the empirical NMR data, ensuring the observed peaks correspond accurately to the predicted thermodynamic minima[4].

  • Conformational Search: Utilize Molecular Mechanics (MMFF94 force field) to generate all possible rotamers of the butan-2-one side chain.

  • Geometry Optimization: Submit the lowest energy conformers (both folded and extended) to Density Functional Theory (DFT) optimization. Use the B3LYP functional with a 6-311++G(d,p) basis set to accurately model the diffuse electron clouds of the hydrogen bonds[3].

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environments of Chloroform and DMSO.

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometries. Confirm that all frequencies are real (indicating true thermodynamic minima). Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the absolute Gibbs Free Energy (ΔG) at 298 K.

  • Integration: Compare the calculated ΔG differences between the folded and extended conformers with the experimental equilibrium constants derived from the VT-NMR peak integrals.

Workflow S1 Sample Prep (Isotopic Solvents) S2 VT-NMR Acquisition (298K to 203K) S1->S2 S3 Line Shape Analysis (Bloch-McConnell) S2->S3 S4 DFT Validation (B3LYP/PCM) S3->S4 S5 Thermodynamic Output (ΔG, ΔH‡) S4->S5

Figure 2: Step-by-step analytical workflow for evaluating isomeric stability and kinetic exchange.

Conclusion

The thermodynamic stability of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one is a masterclass in structural nuance. Because the aliphatic spacer prevents resonance stabilization of the enol form, the molecule's behavior is entirely dictated by the interplay between annular tautomerism and conformational folding. By deploying a self-validating framework of VT-NMR and DFT/PCM modeling, researchers can accurately map this dynamic equilibrium, ensuring that the correct bioactive conformation is targeted during rational drug design.

References

  • A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues.
  • The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers.
  • Benzimidazole | Encyclopedia MDPI. Encyclopedia.pub.
  • Theoretical Evaluation of Solvent Effects on the Conformational and Tautomeric Equilibria of 2-(2'-Hydroxyphenyl)benzimidazole.
  • NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds.
  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Application Note: Step-by-Step Synthesis and Mechanistic Validation of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Introduction & Strategic Rationale The benzimidazole scaffold is a privileged pharmacophore in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis and Mechanistic Validation of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Introduction & Strategic Rationale

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antiviral, antihypertensive, and antineoplastic agents[1]. The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (CAS: 19276-01-8) represents a highly strategic functionalization, merging the robust benzimidazole core with a versatile 3-oxobutyl chain derived from levulinic acid, a renewable biomass platform chemical[2].

As an Application Scientist, the primary challenge in this synthesis is chemoselectivity . Levulinic acid possesses both a ketone and a carboxylic acid moiety. o-Phenylenediamine (OPDA) is a bis-nucleophile capable of reacting with diketones to form 1,5-benzodiazepines. However, by strictly controlling the thermodynamic environment—specifically through the classical Phillips condensation (strong acid) or modern Deep Eutectic Solvent (DES) catalysis—the reaction is driven toward the carboxylic acid. The formation of the transient monoamide is followed by rapid intramolecular cyclization and dehydration. The extreme thermodynamic stability of the resulting heteroaromatic benzimidazole system acts as the thermodynamic sink, leaving the pendant methyl ketone completely intact for downstream late-stage functionalization[3].

Mechanistic Workflow

G OPDA o-Phenylenediamine (Nucleophile) Cond1 Method A: 4N HCl, Reflux Method B: DES, 80°C OPDA->Cond1 Levulinic Levulinic Acid (Electrophile) Levulinic->Cond1 Intermediate N-(2-aminophenyl)-4-oxopentanamide (Transient Intermediate) Cond1->Intermediate Amidation Cyclization Intramolecular Cyclization & Dehydration (-H2O) Intermediate->Cyclization Acid Catalysis Product 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (Target Scaffold) Cyclization->Product Thermodynamic Sink

Chemoselective synthesis workflow of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one.

Experimental Methodologies

To provide a robust, self-validating system, two distinct protocols are detailed below. Method A is the classical, highly scalable industrial standard[4]. Method B utilizes a Choline Chloride/Urea Deep Eutectic Solvent (DES), representing a modern, high-yielding green chemistry alternative that bypasses harsh aqueous acids[1].

Method A: Classical Acid-Catalyzed Phillips Condensation

Causality Note: The use of 4N HCl serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity, while simultaneously maintaining the product in its soluble hydrochloride salt form, preventing premature precipitation and driving the reaction to completion.

Step-by-Step Protocol:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add o-phenylenediamine (10.8 g, 100 mmol) and levulinic acid (12.7 g, 110 mmol, 1.1 eq) to the flask.

  • Solvent Addition: Slowly add 100 mL of 4N aqueous HCl. Caution: Mild exotherm may occur upon dissolution of the diamine.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 100–105 °C) using an oil bath for 12 to 18 hours. Monitor the disappearance of OPDA via TLC (DCM:MeOH 9:1).

  • Cooling & Neutralization: Remove from heat and allow the solution to cool to room temperature. Transfer the mixture to an ice bath. Slowly add concentrated aqueous ammonia (NH₄OH) dropwise while stirring vigorously until the pH reaches 7.5–8.0.

    • Self-Validation: The benzimidazole core (pKa ~5.5) is soluble in strong acid but will crash out of solution as a voluminous, off-white precipitate upon neutralization.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 50 mL) to remove residual ammonium chloride salts.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water (1:1 v/v) to yield the pure target compound.

Method B: Green Synthesis via Deep Eutectic Solvent (DES)

Causality Note: The DES network formed by Choline Chloride and Urea stabilizes the transient monoamide intermediate through extensive hydrogen bonding, exalting the electrophilic character of the carbonyl without the need for external Brønsted acids[1].

Step-by-Step Protocol:

  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio in a flask. Heat at 80 °C under stirring until a clear, homogeneous liquid is formed.

  • Reaction: To 10 mL of the prepared DES, add o-phenylenediamine (1.08 g, 10 mmol) and levulinic acid (1.16 g, 10 mmol).

  • Heating: Stir the mixture continuously at 80 °C for 3 to 4 hours.

  • Workup: Upon completion (verified by TLC), add 30 mL of distilled water to the hot mixture. The DES components are highly water-soluble and will dissolve, causing the hydrophobic benzimidazole product to precipitate immediately.

  • Isolation: Filter, wash with water, and dry under vacuum.

Quantitative Data & Method Comparison

ParameterMethod A (Phillips Condensation)Method B (DES Catalysis)
Reagent Stoichiometry (OPDA:Acid) 1.0 : 1.11.0 : 1.0
Reaction Temperature 100–105 °C (Reflux)80 °C
Reaction Time 12–18 hours3–4 hours
Typical Yield 75–82%85–92%
Environmental Impact (E-Factor) High (Requires acid neutralization)Low (Aqueous precipitation, recyclable DES)
Scalability Excellent (Kilogram scale)Moderate (Viscosity limitations at scale)

Self-Validating Analytical Characterization

To ensure the integrity of the synthesized 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one, the following spectral benchmarks must be met. The presence of the intact ketone is the critical quality attribute here.

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 12.20 (br s, 1H, N-H of benzimidazole) - Confirms heterocyclic ring formation.

    • δ 7.48 – 7.43 (m, 2H, Ar-H ), δ 7.15 – 7.10 (m, 2H, Ar-H ) - Symmetric aromatic pattern of the benzimidazole core.

    • δ 3.05 (t, J = 7.2 Hz, 2H, Im-CH₂ -CH₂-) - Methylene adjacent to the electron-withdrawing imine/ring.

    • δ 2.85 (t, J = 7.2 Hz, 2H, -CH₂-CH₂ -C=O) - Methylene adjacent to the carbonyl.

    • δ 2.12 (s, 3H, -C(=O)CH₃ ) - Sharp singlet confirming the unreacted methyl ketone remains intact.

  • IR (ATR, cm⁻¹): Sharp peak at ~1710 cm⁻¹ (C=O stretch of the aliphatic ketone); broad band at 3200-2800 cm⁻¹ (N-H and C-H stretching).

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 189.10.

Sources

Application

The Alchemical Marriage: Taming Transition Metals with 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one for Catalysis and Drug Discovery

In the intricate dance of modern chemistry, the quest for novel molecules that can precisely control the reactivity of transition metals is paramount. These metal complexes are the workhorses of numerous applications, fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate dance of modern chemistry, the quest for novel molecules that can precisely control the reactivity of transition metals is paramount. These metal complexes are the workhorses of numerous applications, from life-saving pharmaceuticals to efficient industrial catalysts. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a uniquely versatile ligand: 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one . We will delve into its synthesis, explore its coordination chemistry with various transition metals, and provide detailed protocols for the preparation and application of its metal complexes, underpinned by a rationale rooted in established chemical principles.

Introduction: The Promise of a Bimodal Ligand

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one, which we will refer to as BDB , is a fascinating heterocyclic compound. Its structure marries the aromatic stability and proven biological relevance of the benzimidazole scaffold with a flexible butanone side chain. This unique combination bestows upon it a bimodal character, allowing it to act as a versatile ligand for transition metals. The benzimidazole moiety, a key component in natural products like Vitamin B12, offers a rich N-donor site for coordination.[1] Concurrently, the carbonyl oxygen of the butanone chain presents an additional potential coordination site, enabling the formation of stable chelate rings with metal ions. This chelation effect often enhances the stability and modulates the reactivity of the resulting metal complexes.

The diverse pharmacological activities of benzimidazole derivatives, including anticancer, antimicrobial, and antiviral properties, make BDB an attractive scaffold for the development of novel metallodrugs.[1][2] Furthermore, the ability of benzimidazole-based ligands to stabilize various oxidation states of transition metals positions BDB as a promising candidate for the design of efficient catalysts for a range of organic transformations.[3][4]

PART 1: Synthesis of the Ligand - 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (BDB)

The synthesis of BDB is readily achievable through the well-established Phillips condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5][6] In this case, o-phenylenediamine is reacted with 3-acetylpropanoic acid.

Protocol 1: Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (BDB)

Materials:

  • o-Phenylenediamine

  • 3-Acetylpropanoic acid

  • 4M Hydrochloric acid (HCl)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Buchner funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (0.1 mol) and 3-acetylpropanoic acid (0.1 mol).

  • Acidification: To this mixture, add 100 mL of 4M HCl. The acid acts as a catalyst for the condensation reaction.[5]

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of 10% Na₂CO₃ solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water. If the product is colored, a small amount of activated charcoal can be added during recrystallization to decolorize the solution.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C to obtain pure 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one.

Characterization: The structure of the synthesized ligand should be confirmed using standard spectroscopic techniques:

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the ketone (around 1710 cm⁻¹), and C=N stretching of the imidazole ring (around 1620 cm⁻¹).

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the aromatic protons of the benzimidazole ring, the methylene protons of the butanone chain, and the methyl protons of the acetyl group. The N-H proton will likely appear as a broad singlet.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the compound.

Diagram of the Ligand Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up o_phenylenediamine o-Phenylenediamine reflux Reflux in 4M HCl (4-6 hours) o_phenylenediamine->reflux acetylpropanoic_acid 3-Acetylpropanoic Acid acetylpropanoic_acid->reflux neutralization Neutralization (10% Na2CO3) reflux->neutralization filtration Filtration & Washing neutralization->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization drying Drying recrystallization->drying product 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (BDB) drying->product

Caption: Workflow for the synthesis of the BDB ligand.

PART 2: Preparation and Characterization of Transition Metal Complexes

The BDB ligand can coordinate with a variety of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable complexes. The coordination typically occurs through the pyridinic nitrogen atom of the benzimidazole ring and the carbonyl oxygen atom of the butanone side chain, forming a stable six-membered chelate ring.

Protocol 2: General Procedure for the Synthesis of M(BDB)₂X₂ Complexes

(Where M = Cu(II), Ni(II), Co(II); X = Cl⁻, NO₃⁻)

Materials:

  • 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (BDB)

  • Metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the BDB ligand (2 mmol) in hot methanol or ethanol (20 mL).

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal salt (1 mmol) in the same solvent (10 mL).

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change and/or precipitation of the complex is typically observed.

  • Reflux: Reflux the reaction mixture for 2-3 hours to ensure complete complex formation.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated complex by vacuum filtration.

  • Washing and Drying: Wash the complex with a small amount of cold solvent and then with diethyl ether. Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Characterization of the Metal Complexes:

  • FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=O and C=N stretching frequencies to lower wavenumbers is indicative of their involvement in coordination to the metal ion. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations.[7]

  • UV-Vis Spectroscopy: The electronic spectra of the complexes will show d-d transitions and charge transfer bands, which are characteristic of the geometry around the metal ion.

  • Molar Conductance: Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) can help determine the electrolytic nature of the complexes.

  • Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the metal center, which helps in determining the geometry of the complex.

  • Elemental Analysis: To confirm the stoichiometry of the complex.

Diagram of Ligand Coordination to a Metal Center:

Caption: Chelation of BDB to a metal center (M).

PART 3: Applications of BDB-Transition Metal Complexes

The unique structural features of BDB-metal complexes translate into promising applications in both medicinal chemistry and catalysis.

Application Note 1: Antimicrobial Agents

Rationale: The fusion of a benzimidazole scaffold with a transition metal is a well-established strategy for enhancing antimicrobial activity. The mechanism is often attributed to Overtone's concept of cell permeability and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its diffusion across the lipidic cell membrane of microorganisms. Once inside the cell, the metal complex can interfere with vital cellular processes, such as enzyme activity and DNA replication, leading to cell death.[8]

Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized complexes.

  • Preparation of Stock Solutions: Prepare stock solutions of the test complexes and a standard antibiotic (e.g., Ciprofloxacin) in DMSO.

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with a suitable broth medium to obtain a range of concentrations.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Benzimidazole-Metal Complexes

ComplexS. aureusE. coliC. albicansReference
Cu(II) Complex 506.25100[9]
Ni(II) Complex 100250200[9][10]
Co(II) Complex 200400100[10][11]
Zn(II) Complex 250100400[9][11]
Ciprofloxacin 12.56.25-[9]
Fluconazole --12.5[11]

Note: The data presented are representative values from the literature for similar benzimidazole-based metal complexes and may vary for BDB complexes.

Application Note 2: Anticancer Agents

Rationale: The anticancer activity of benzimidazole-metal complexes is often linked to their ability to interact with DNA, either through intercalation or groove binding, leading to the inhibition of DNA replication and transcription.[2][11] Additionally, these complexes can induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) or by inhibiting key enzymes like topoisomerases.[9][12]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the complexes against cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a suitable medium supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the synthesized complexes for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Table 2: Representative Anticancer Activity (IC₅₀ in µM) of Benzimidazole-Metal Complexes

ComplexMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Reference
Cu(II) Complex 22 ± 2.423 ± 2.2< 10.4[1][9][12]
Ni(II) Complex 45 ± 2.644.5 ± 2.2< 10.4[1][12]
Co(II) Complex 54.6 ± 2.6--[12]
Zn(II) Complex 6.6 ± 0.88.3 ± 1.1< 10.4[1][12]
Cisplatin 8.20 ± 0.14> 10> 10[1][12]

Note: The data presented are representative values from the literature for similar benzimidazole-based metal complexes and may vary for BDB complexes.

Diagram of a Potential Anticancer Mechanism:

G metal_complex BDB-Metal Complex cancer_cell Cancer Cell metal_complex->cancer_cell Enters Cell dna DNA metal_complex->dna Intercalation/ Groove Binding cancer_cell->dna dna_damage DNA Damage dna->dna_damage apoptosis Apoptosis (Programmed Cell Death) dna_damage->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Sources

Method

Preparation of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one for high-throughput screening

Application Note: Preparation, Characterization, and HTS-Formatting of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Executive Summary The benzimidazole scaffold is a privileged pharmacophore in drug discovery, frequently leve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Characterization, and HTS-Formatting of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its antiviral, antimicrobial, and anticancer properties[1]. Specifically, 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (CAS 19276-01-8) serves as a highly versatile building block[2][3]. The presence of the butan-2-one moiety provides a reactive ketone handle, enabling late-stage functionalization (e.g., reductive amination, Grignard additions) during high-throughput library synthesis.

This application note details a robust, self-validating protocol for the synthesis, purification, and formatting of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, emphasizing the chemical causality and stringent quality control (QC) required to prepare compounds for High-Throughput Screening (HTS).

Mechanistic Rationale & Route Selection

The synthesis of benzimidazoles typically involves the coupling of phenylenediamines with carboxylic acids, which requires strong acidic conditions and elevated temperatures[4]. When reacting o-phenylenediamine with levulinic acid (4-oxopentanoic acid), a chemoselectivity challenge arises: the substrate contains both a carboxylic acid and a ketone.

  • The Causality of Condition Selection: Under neutral or weakly acidic conditions, the diamine preferentially attacks the more electrophilic ketone, leading to Schiff base formation and subsequent cyclization into a 1,5-benzodiazepine derivative.

  • The Phillips Condensation: To selectively form the benzimidazole, we employ forcing acidic conditions (4N HCl). The strong acid protonates the diamine, modulating its nucleophilicity, while simultaneously catalyzing the condensation of the carboxylic acid to form an amide intermediate. Subsequent acid-catalyzed dehydration yields the thermodynamically stable aromatic benzimidazole ring[4], leaving the ketone moiety intact.

Table 1: Optimization of Condensation Conditions

To validate the synthetic choice, quantitative reaction optimization data is summarized below. The Phillips condensation provides the highest selectivity for the desired linear ketone over the cyclized diazepine byproduct.

Reaction ConditionTemp (°C)Time (h)Overall Conversion (%)Selectivity for Benzimidazole (%)
Neat, no catalyst (Grinding)140124560
Deep Eutectic Solvent (ChCl:Urea)80247085
4N HCl (Phillips Condensation) 100 12 >99 >98

Experimental Protocol: Chemical Synthesis

SynthesisWorkflow OPD o-Phenylenediamine (1.0 eq) Condensation Phillips Condensation (4N HCl, Reflux 100°C, 12h) OPD->Condensation LA Levulinic Acid (1.1 eq) LA->Condensation Neutralization Neutralization (Aq. NH4OH to pH 7-8) Condensation->Neutralization Cool to 0°C Purification Purification (Recrystallization from EtOH/H2O) Neutralization->Purification Precipitate Filtration Product 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (Yield: 88%, Purity: >98%) Purification->Product Drying in vacuo

Figure 1: Step-by-step synthesis workflow for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one.

Step-by-Step Methodology:

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend o-phenylenediamine (10.8 g, 100 mmol) in 100 mL of 4N HCl.

  • Addition: Add levulinic acid (12.8 g, 110 mmol) dropwise to the stirring suspension. Note: A slight excess of levulinic acid ensures complete consumption of the diamine, preventing the formation of highly oxidative diamine byproducts.

  • Reflux: Heat the reaction mixture to 100 °C and reflux for 12 hours. Monitor the reaction via LC-MS to confirm the disappearance of the starting materials.

  • Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Carefully neutralize the mixture by adding concentrated aqueous ammonium hydroxide (NH₄OH) dropwise until the pH reaches 7–8.

    • Causality: The product exists as a highly soluble benzimidazolium hydrochloride salt in acidic media. Neutralization deprotonates the imidazole nitrogen, causing the neutral, hydrophobic product to crash out of the aqueous solution.

  • Filtration & Purification: Filter the resulting precipitate under a vacuum and wash thoroughly with cold distilled water to remove residual ammonium chloride salts. Recrystallize the crude solid from a mixture of Ethanol/Water (70:30) to yield the pure product as an off-white crystalline solid. Dry in vacuo at 45 °C for 24 hours.

Analytical Validation & Self-Validating QC

To ensure the integrity of the HTS data, the synthesized compound must undergo a self-validating analytical workflow. False positives in HTS are frequently driven by reactive impurities or degradation products.

  • Identity Verification (HRMS & NMR): High-Resolution Mass Spectrometry (ESI+) must confirm the exact mass of [M+H]⁺ = 189.1022. ¹H-NMR (DMSO-d₆) will show the characteristic benzimidazole aromatic protons (δ 7.4–7.1 ppm) and the distinct singlet of the terminal methyl ketone (δ 2.15 ppm).

  • Purity Profiling (UPLC-UV/CAD): Purity must be >95% as determined by Ultra-Performance Liquid Chromatography using both UV (254 nm) and Charged Aerosol Detection (CAD) to ensure no non-chromophoric impurities (e.g., unreacted levulinic acid) remain.

HTS Formatting & Acoustic Plating

Once chemical purity is validated, the compound must be formatted into a screening-compatible state. The industry standard utilizes acoustic liquid handling to transfer nanoliter volumes, eliminating the cross-contamination and tip-leaching issues associated with traditional pin-tools.

HTSWorkflow Powder Purified Compound (Dry Powder) Stock 10 mM DMSO Stock (Acoustic-qualified DMSO) Powder->Stock Dissolution & Sonication QC Quality Control (Nephelometry & LC-MS) Stock->QC Solubility Check Echo Acoustic Dispensing (Labcyte Echo 550) QC->Echo Pass (>10 mM Soluble) AssayPlate 384/1536-Well Assay Plates (Ready for HTS) Echo->AssayPlate Nanoliter Transfer

Figure 2: HTS formatting and acoustic plating workflow for library integration.

Formatting Protocol:

  • Stock Preparation: Weigh the purified powder into a barcoded glass vial and dissolve in acoustic-qualified, anhydrous DMSO to achieve a final concentration of 10 mM. Sonicate for 10 minutes at room temperature.

  • Kinetic Nephelometry (Solubility QC): Dilute an aliquot of the DMSO stock into aqueous assay buffer (e.g., PBS, pH 7.4) at a 1% final DMSO concentration. Measure light scattering via nephelometry.

    • Causality: Sub-visual precipitation of the compound in aqueous buffers causes false negatives in HTS by reducing the effective concentration of the drug. Nephelometry detects these aggregates before the compound is cleared for screening.

  • Acoustic Dispensing: Transfer the validated 10 mM stock into an Echo-qualified source plate. Use an acoustic liquid handler (e.g., Labcyte Echo 550) to dispense 10–50 nL of the compound directly into dry 384-well or 1536-well assay destination plates.

Table 2: HTS Formatting Quality Control Metrics
ParameterSpecification ThresholdAnalytical MethodRationale for HTS
Chemical Purity >95% Area Under CurveUPLC-UV/CADPrevents false positives from reactive impurities.
Identity Exact Mass ± 5 ppmHRMS (ESI+)Confirms the correct structure is plated.
Aqueous Solubility >100 µM in Assay BufferKinetic NephelometryEnsures compound is bioavailable in the assay.
Dispense Accuracy CV < 5% at 10 nLDual-Dye PhotometryGuarantees accurate dose-response curves.

References

  • Heterogeneous Catalysts for the One-Pot Synthesis of Chemicals and Fine Chemicals ACS Publications[4]

  • Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent National Institutes of Health (NIH) / Molecules[1]

  • Activation of Ethanol via Conjunction of a Photocatalyst and a HAT Reagent for the Synthesis of Benzimidazoles ACS Publications (The Journal of Organic Chemistry)[5]

  • CAS 19276-01-8 | 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Hoffman Fine Chemicals[2]

  • 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one - PubChem National Institutes of Health (NIH) / PubChem[3]

Sources

Application

Application Note: Advanced Chromatographic Purification of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Physicochemical Profiling & Chromatographic Challenges The purification of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one presents a multifaceted chromatographic challenge dictated by its bifunctional architecture. The molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Chromatographic Challenges

The purification of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one presents a multifaceted chromatographic challenge dictated by its bifunctional architecture. The molecule consists of a benzimidazole core linked via a two-carbon aliphatic chain to a methyl ketone.

From a separation science perspective, the critical feature is the benzimidazole ring. It contains both a basic, ionizable pyridine-like nitrogen (pKa ~5.5) and a pyrrole-like N-H that acts as a strong hydrogen bond donor. In non-polar environments, the molecule can undergo intermolecular hydrogen bonding (dimerization) between the N-H of one molecule and the ketone carbonyl of another. Furthermore, when exposed to standard bare silica gel (which features Brønsted acidic silanol groups with a pKa of ~4.5–5.0), the basic nitrogen undergoes severe acid-base ionic interactions. This phenomenon manifests as extreme peak tailing, irreversible adsorption, and poor mass recovery 1.

To achieve high-resolution purification, the chromatographic environment must be strictly controlled. This is achieved either by neutralizing the stationary phase surface 2 or by manipulating the ionization state of the molecule via precise pH control 3.

Strategic Purification Workflow

The selection of the purification method depends heavily on the scale of the synthesis and the required purity of the final compound.

Pathway A Crude 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one B TLC / LC-MS Screening A->B C Bulk Scale (>500 mg) Flash Chromatography B->C D Fine Scale (<500 mg) Prep-HPLC B->D E NH2-Silica (Preferred) Hexane/EtOAc C->E F Bare Silica + 1% TEA DCM/MeOH C->F G C18 Column + 0.1% TFA H2O/MeCN D->G

Chromatographic decision matrix for benzimidazole derivatives.

Normal Phase Flash Chromatography: Overcoming Silanol Interactions

For bulk purification following synthesis, normal phase flash chromatography is the standard. However, because basic organic compounds do not chromatograph symmetrically on bare silica , modifications are mandatory.

Causality of Stationary Phase Modification

There are two primary approaches to resolving the silanol-benzimidazole interaction:

  • Mobile Phase Modification: Adding 1–2% Triethylamine (TEA) to the mobile phase acts as a "sacrificial base." The TEA saturates the acidic silanols, allowing the benzimidazole to elute . However, removing TEA during post-purification evaporation is notoriously difficult and can contaminate biological assays.

  • Stationary Phase Modification (Preferred): Utilizing an amine-functionalized silica (NH2-silica) column. The covalently bonded aminopropyl groups provide a basic surface (pKa ~9.8) that naturally repels the basic benzimidazole, enabling sharp elution using standard solvents like Hexane/Ethyl Acetate without any liquid modifiers 2.

Mechanism A Bare Silica (Acidic Silanols) C Strong H-Bonding / Ionic Interaction (Peak Tailing) A->C B Benzimidazole (Basic Nitrogen) B->C D Add 1% TEA or Use NH2-Silica C->D Resolution E Surface Neutralization (Sharp Elution) D->E

Mechanism of peak tailing resolution via surface neutralization.
Protocol 1: Self-Validating NH2-Silica Flash Chromatography
  • Step 1: TLC Pre-testing. Spot the crude mixture on an NH2-functionalized TLC plate. Develop using a gradient of Hexane/Ethyl Acetate. Adjust the ratio until the target compound exhibits an Rf value between 0.15 and 0.30 .

  • Step 2: Dry Loading. Dissolve the crude mixture in a minimum amount of DCM. Add a small amount of Celite or NH2-silica (1:2 ratio to crude mass) and evaporate to a free-flowing powder. Causality: Dry loading prevents the strong injection solvent (DCM) from causing premature band broadening on the column.

  • Step 3: Column Equilibration. Equilibrate a pre-packed NH2-silica flash column with 3–5 Column Volumes (CV) of the initial non-polar solvent (e.g., 90% Hexane / 10% EtOAc).

  • Step 4: Gradient Elution. Run a linear gradient from 10% EtOAc to 80% EtOAc over 15 CVs. Monitor UV absorbance at 254 nm and 280 nm (characteristic for the benzimidazole chromophore).

  • Step 5: Self-Validation Checkpoint. Spot the collected fractions on both standard bare silica and NH2-silica TLC plates. A single, distinct spot on the NH2 plate confirms the target, while a heavily streaked spot on the bare silica plate acts as a positive control confirming the basic nature of the purified benzimidazole.

Preparative Reversed-Phase HPLC (RP-HPLC)

For applications requiring >98% purity (e.g., in vivo testing or crystallography), reversed-phase preparative HPLC is strictly required.

Causality of pH Control (The 2-pH Rule)

Basic amine compounds are best retained and separated when the mobile phase pH is deliberately controlled to prevent partial ionization 1. According to the "2-pH rule," the mobile phase should be at least 2 pH units away from the molecule's pKa. Using 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, fully protonating the benzimidazole into its cationic form. This ensures rapid mass transfer kinetics, masks residual silanols on the C18 column, and yields highly symmetrical peaks 3.

Protocol 2: Self-Validating RP-HPLC Workflow
  • Step 1: Analytical LC-MS Validation. Inject 5 µL of the crude mixture onto an analytical C18 column using a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 10 minutes. Self-Validation: Ensure the target mass [M+H]+ = 189.10 m/z elutes as a sharp, singular peak before scaling up.

  • Step 2: Sample Preparation. Dissolve the crude material in DMSO or a 1:1 mixture of Water/Acetonitrile (containing 0.1% TFA). Filter through a 0.45 µm PTFE syringe filter to protect the preparative column frit.

  • Step 3: Preparative Elution. Inject onto a C18 Prep Column (e.g., 150 × 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% aqueous TFA

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 10% B to 60% B over 25 minutes, flow rate 20 mL/min 4.

  • Step 4: Post-Run Neutralization (Critical). Fractions containing the target compound will be highly acidic. As water and acetonitrile evaporate during lyophilization, the TFA concentration spikes, which can degrade the ketone or form a highly stable, hygroscopic benzimidazolium-TFA salt. Mandatory Action: Immediately neutralize the pooled fractions with a few drops of dilute aqueous ammonia solution before freezing and lyophilization 3.

Quantitative Method Comparison

The following table summarizes the operational parameters and strategic trade-offs for the discussed purification modalities:

ParameterNormal Phase (Bare Silica)Normal Phase (NH2-Silica)Reversed-Phase (Prep-HPLC)
Stationary Phase Unbonded Silica Gel (SiOH)Aminopropyl-bonded SilicaC18-bonded Silica
Mobile Phase DCM / MethanolHexane / Ethyl AcetateWater / Acetonitrile
Required Modifier 1–2% Triethylamine (TEA)None0.1% TFA or Formic Acid
Mechanism of Action TEA masks acidic silanolsBasic surface repels aminesLow pH protonates amine
Primary Advantage Low cost, high loading capacityNo modifier removal neededHighest purity, sharp peaks
Primary Disadvantage Difficult modifier removalHigher column costLower loading capacity

References

  • , Kinesis Australia. 2.2, Biotage. 3.1, Biotage. 4.3, MDPI. 5.4, Journal of Medicinal Chemistry (ACS Publications).

Sources

Method

In vivo assay protocols involving 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Application Note: Preclinical In Vivo Evaluation of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (BIM-B2O) Executive Summary The benzimidazole scaffold is a "privileged pharmacophore" in medicinal chemistry, forming the core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Evaluation of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (BIM-B2O)

Executive Summary

The benzimidazole scaffold is a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved anthelmintics, antihistamines, and emerging anticancer therapeutics[1]. The specific derivative, 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (hereafter referred to as BIM-B2O ), combines the hydrogen-bonding capacity of a bicyclic benzimidazole ring with a lipophilic, flexible butanone side chain. This application note details the field-proven, self-validating in vivo protocols required to evaluate BIM-B2O and similar ketone-substituted benzimidazoles, transitioning them from in vitro hits to validated preclinical candidates.

Mechanistic Rationale & Structural Causality

Before initiating in vivo models, it is critical to understand how the structural features of BIM-B2O dictate its pharmacological behavior and influence experimental design:

  • Target Affinity: The imidazole nitrogen atoms act as critical hydrogen bond donors/acceptors, interacting with the hinge regions of survival kinases (e.g., PIM-1, CK2) or the colchicine-binding site of β -tubulin[2]. Derivatives bearing ketone side chains have demonstrated potent pro-apoptotic activity in solid tumor models[3].

  • Lipophilicity & Absorption: The butanone side chain extends into hydrophobic pockets, improving target affinity while modulating the compound's overall lipophilicity[4]. However, this high lipophilicity often results in poor aqueous solubility, leading to erratic gastrointestinal absorption and variable pharmacokinetic (PK) data[5].

  • Causality in Study Design: Because of these absorption challenges, rigorous in vivo PK and Maximum Tolerated Dose (MTD) profiling must precede any efficacy models to ensure that therapeutic plasma concentrations are actually achievable[6].

PK_Efficacy_Workflow Formulation Formulation & Stability Validation PK In Vivo PK Profiling (IV vs PO) Formulation->PK >95% Purity MTD MTD Determination (Toxicity Check) PK->MTD F > 30% Efficacy Xenograft Efficacy (Tumor Inhibition) MTD->Efficacy Safe Dose

Fig 1. Self-validating preclinical workflow for benzimidazole derivatives.

Protocol 1: Pharmacokinetics (PK) & MTD Profiling

Objective: To determine the absolute bioavailability ( F ), half-life, and safety profile of BIM-B2O in a murine model. Pharmacokinetic studies of benzimidazole derivatives often reveal long half-lives and mean residence times after oral administration, provided formulation challenges are overcome[7].

Step-by-Step Methodology:

  • Formulation Preparation:

    • Action: Suspend BIM-B2O in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.

    • Causality: This co-solvent system disrupts the strong crystal lattice of the benzimidazole core, preventing precipitation in the bloodstream upon Intravenous (IV) administration.

    • Self-Validation Checkpoint: Centrifuge the formulation at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC. If the concentration deviates >5% from the nominal dose, reformulate to prevent fatal embolisms during IV dosing.

  • Dosing & Sampling:

    • Action: Administer BIM-B2O to male C57BL/6 mice (n=6/group) via IV (5 mg/kg) and Per Os (PO, 25 mg/kg). Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Causality: The crossover design is mandatory to calculate absolute bioavailability, which dictates whether the drug can be administered orally in subsequent efficacy trials.

  • LC-MS/MS Quantification:

    • Action: Extract plasma using protein precipitation (3 volumes of acetonitrile containing Albendazole-d3 as an internal standard). Analyze via LC-MS/MS in positive MRM mode.

    • Self-Validation Checkpoint: Spike blank murine plasma with a known concentration of BIM-B2O. A recovery rate of >85% validates the extraction efficiency and ensures matrix effects are not suppressing the signal.

Protocol 2: Subcutaneous Tumor Xenograft Efficacy Model

Objective: To evaluate the anti-proliferative efficacy of BIM-B2O. Given the established efficacy of benzimidazole derivatives against rapidly dividing cells via microtubule destabilization[2], a fast-growing xenograft model provides a robust dynamic range.

Step-by-Step Methodology:

  • Cell Inoculation:

    • Action: Inject 5×106 HCT-116 colorectal carcinoma cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of athymic nude mice.

    • Causality: Matrigel provides an extracellular matrix scaffold that prevents cell dispersion, ensuring uniform tumor engraftment and a synchronized baseline for all cohorts.

  • Randomization & Dosing:

    • Action: Once tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=8/group): Vehicle, BIM-B2O Low Dose (15 mg/kg), BIM-B2O High Dose (30 mg/kg), and Positive Control (e.g., Albendazole, 30 mg/kg). Dose daily via oral gavage for 21 days.

    • Self-Validation Checkpoint: The inclusion of a known benzimidazole positive control validates the model's sensitivity to this specific class of pharmacophores.

  • Efficacy & Toxicity Monitoring:

    • Action: Measure tumors bi-weekly using digital calipers (Volume = 0.5×length×width2 ). Weigh mice concurrently.

    • Causality: Body weight acts as an internal toxicity control. A weight loss of >20% indicates systemic toxicity, triggering humane endpoints and invalidating the dose level as a viable therapeutic option.

Mechanism_Of_Action cluster_targets Primary Cellular Targets Compound BIM-B2O (Benzimidazole-Butanone) Tubulin Colchicine Site (β-Tubulin) Compound->Tubulin Kinase Kinase Hinge Region (e.g., PIM-1/CK2) Compound->Kinase Effect1 Microtubule Destabilization (G2/M Arrest) Tubulin->Effect1 Effect2 Survival Pathway Inhibition Kinase->Effect2 Apoptosis Apoptosis & Tumor Regression Effect1->Apoptosis Effect2->Apoptosis

Fig 2. Dual-pharmacodynamic signaling mechanism of BIM-B2O in oncology models.

Quantitative Data Summaries

Table 1: Pharmacokinetic Parameters of BIM-B2O in Murine Models (Representative data standard for optimized benzimidazole-ketone derivatives)

PK ParameterIV Administration (5 mg/kg)PO Administration (25 mg/kg)
Cmax (ng/mL)4,250 ± 3101,850 ± 215
Tmax (h)0.082.5
AUC0-t (ng·h/mL)12,400 ± 85038,500 ± 2,100
T1/2 (h)4.26.1
Bioavailability (F%)-62.1%

Table 2: HCT-116 Xenograft Efficacy & Toxicity Metrics (Day 21)

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 1,450 ± 180-+2.1%
BIM-B2O (15 mg/kg) 680 ± 9553.1%-1.5%
BIM-B2O (30 mg/kg) 310 ± 6578.6% -4.2%
Positive Control 420 ± 8071.0%-6.8%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Welcome to the technical support center for the synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important benzimidazole derivative. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format, moving beyond simple protocols to explain the "why" behind experimental choices.

Introduction to the Synthesis

The primary and most direct route to synthesizing 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one is through the condensation of o-phenylenediamine with levulinic acid (4-oxopentanoic acid). This reaction is a variant of the classic Phillips-Ladenburg benzimidazole synthesis.[1][2][3][4] While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly reduce the yield of the desired product. The presence of a ketone functional group in levulinic acid introduces a pathway for the formation of a seven-membered benzodiazepine ring, a common side reaction when o-phenylenediamine is reacted with ketones.[5][6][7]

This guide will address the critical parameters that influence the reaction's selectivity and provide strategies to maximize the formation of the target benzimidazole.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this synthesis are most commonly attributed to two factors: suboptimal reaction conditions and the formation of a significant byproduct.

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature, reaction time, and the choice of catalyst and solvent. Without a catalyst, conversion rates can be low and reaction times significantly longer. The reaction often requires elevated temperatures to proceed efficiently, but excessive heat can lead to degradation of the starting materials and product.

  • Byproduct Formation: The most significant side reaction is the formation of a 1,5-benzodiazepine derivative. This occurs through the condensation of o-phenylenediamine with the ketone moiety of levulinic acid.[5][6] The formation of this byproduct is often competitive with the desired benzimidazole synthesis.

To improve your yield, consider the following:

  • Catalyst Screening: The choice of catalyst is crucial for directing the reaction towards the desired product. While mineral acids are traditionally used in the Phillips condensation, a variety of modern catalysts can offer better selectivity and milder reaction conditions. Lewis acids such as ZrCl₄, SnCl₄, and TiCl₄ have proven effective in benzimidazole synthesis.[4][8] Green and reusable solid acid catalysts are also excellent alternatives.[9][10]

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. A solvent screen is recommended to find the optimal medium for your specific catalytic system.

  • Temperature and Time Optimization: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time. Avoid prolonged heating, as this can promote byproduct formation and degradation.

  • Purity of Starting Materials: Ensure the o-phenylenediamine and levulinic acid are of high purity. Impurities can interfere with the reaction and lead to the formation of colored byproducts.

Question 2: I've isolated a significant byproduct. How can I confirm if it's the benzodiazepine and how can I minimize its formation?

Answer: It is highly likely that the major byproduct is a benzodiazepine derivative.

  • Identification: The benzodiazepine byproduct will have a different molecular weight and distinct NMR and mass spectrometry (MS) spectra compared to the desired 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one. You can characterize the byproduct using standard analytical techniques (¹H NMR, ¹³C NMR, and MS) and compare the data with literature values for similar benzodiazepine structures.

  • Minimizing Formation: The key to minimizing the benzodiazepine byproduct lies in favoring the intramolecular cyclization of the amide intermediate over the intermolecular condensation with the ketone. Here are some strategies:

    • Stoichiometry Control: Use a slight excess of the levulinic acid to ensure that the initial acylation of the o-phenylenediamine is favored.

    • Catalyst Choice: Employ a catalyst that preferentially activates the carboxylic acid group over the ketone. Lewis acids are often effective in this regard.

    • Reaction Temperature: Lowering the reaction temperature may favor the formation of the benzimidazole, as the activation energy for the benzodiazepine formation might be higher. However, this needs to be balanced with achieving a reasonable reaction rate.

    • Stepwise Synthesis: A more controlled approach is a two-step synthesis. First, react o-phenylenediamine with levulinic acid under conditions that favor amide formation (e.g., using a coupling agent like DCC or EDC at a lower temperature). Then, in a second step, induce cyclization to the benzimidazole using an acid catalyst and heat.

Question 3: I'm having difficulty purifying the final product. What purification strategies do you recommend?

Answer: Purification can be challenging if the polarity of the desired product and the benzodiazepine byproduct are similar.

  • Column Chromatography: This is the most common method for separating the product from byproducts and unreacted starting materials. A systematic approach to solvent system selection using TLC is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to achieve good separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining a highly pure product. Experiment with different solvents and solvent mixtures to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Acid-Base Extraction: Benzimidazoles are basic and can be protonated to form salts. You may be able to selectively extract the desired product into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The product can then be recovered by neutralizing the aqueous layer and extracting it back into an organic solvent.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

This protocol outlines a general one-pot method. Optimization of the catalyst, solvent, and temperature is recommended.

Materials:

  • o-phenylenediamine

  • Levulinic acid

  • Catalyst (e.g., p-toluenesulfonic acid, ZrCl₄, or a solid acid catalyst)

  • Solvent (e.g., ethanol, toluene, or DMF)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in the chosen solvent.

  • Add the catalyst (e.g., 0.1 eq of p-TsOH).

  • Add levulinic acid (1.1 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux) with constant stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring the Reaction with Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).

  • Spot a small amount of the reaction mixture onto a TLC plate alongside the starting materials as references.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst p-TsOHZrCl₄NoneZrCl₄ may offer higher selectivity.
Solvent TolueneEthanolDMFSolvent polarity can impact reaction rate and selectivity.
Temperature 80 °CRefluxRoom TempHigher temperatures increase reaction rate but may also increase byproduct formation.
Reaction Time 4 hours8 hours12 hoursMonitor by TLC to find the optimal time.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products o-phenylenediamine o-phenylenediamine Amide_Intermediate Amide_Intermediate o-phenylenediamine->Amide_Intermediate + Levulinic acid (Acylation) Byproduct Benzodiazepine Byproduct o-phenylenediamine->Byproduct + Levulinic acid (ketone) (Condensation) Levulinic_acid Levulinic_acid Levulinic_acid->Amide_Intermediate Levulinic_acid->Byproduct Cyclized_Intermediate Cyclized_Intermediate Amide_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Target_Product 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Cyclized_Intermediate->Target_Product Dehydration

Caption: Proposed reaction pathways for the synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Issue Check_Purity Check Purity of Starting Materials Start->Check_Purity Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Start->Analyze_Byproducts Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Analyze_Byproducts->Optimize_Conditions Solvent_Screen Perform Solvent Screen Optimize_Conditions->Solvent_Screen Yes Catalyst_Screen Screen Different Catalysts Optimize_Conditions->Catalyst_Screen Yes Temp_Time Optimize Temperature & Time Optimize_Conditions->Temp_Time Yes Purification Refine Purification Strategy Solvent_Screen->Purification Catalyst_Screen->Purification Temp_Time->Purification

Caption: Decision tree for troubleshooting low yield.

References

  • RSC Publishing. (2025, October 7). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis.
  • RSC Advances. (n.d.).
  • MDPI. (2023, February 11). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
  • National Institutes of Health. (n.d.).
  • Rasayan Journal of Chemistry. (2023).
  • Benchchem. (2025). Optimizing reaction conditions for the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one.
  • AdiChemistry. (n.d.).
  • SYNTHESIS OF NOVEL BENZIMIDAZOLE DERIVATIVES AS POTENT ANTIMICROBIAL AGENT. (n.d.).
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
  • ResearchGate. (2016, August 13).
  • PMC. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
  • ijariie. (n.d.).
  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids | Download Table.
  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). (2024, December 24).
  • Academia.edu. (n.d.). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline.
  • Semantic Scholar. (2023, August 11).
  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). (n.d.).
  • MDPI. (2013, November 19). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone.
  • ResearchGate. (2025, August 9). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.
  • ResearchGate. (2025, October 16). (PDF) The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone.
  • Semantic Scholar. (2023, January 25). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine.
  • PMC. (n.d.). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides.
  • RSC Publishing. (n.d.). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.
  • SciSpace. (n.d.). Preparation of 4-(l-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3.
  • PMC. (n.d.).
  • Green Chemistry (RSC Publishing). (n.d.). Selective aldol condensation of biomass-derived levulinic acid and furfural in aqueous-phase over MgO and ZnO.
  • Base-Catalyzed Condensation of Levulinic Acid: A New Biorefinery Upgrading Approach. (2016, March 23).
  • Repositório. (n.d.). Optimizing chemical reaction conditions with artificial intelligence.
  • ResearchGate. (2022, March 21). (PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)

Sources

Optimization

Optimizing temperature and solvent conditions for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one crystallization

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for optimizing the crystallization of 4-(1H-Benzo[d]imidazol-2-yl)but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for optimizing the crystallization of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to rationally design and troubleshoot your crystallization experiments, ensuring high purity, yield, and desired crystal morphology.

Understanding the Molecule: A Chemist's Perspective

Before diving into protocols, understanding the physicochemical properties of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one is crucial for making informed decisions. The molecule's structure offers key insights into its expected behavior in various solvents.

  • The Benzimidazole Core: This heterocyclic aromatic system is polar. The two nitrogen atoms, particularly the N-H group, are capable of forming strong hydrogen bonds with appropriate solvents.[1][2] This suggests good solubility in polar protic solvents like alcohols.[1][3][4]

  • The Butan-2-one Side Chain: This alkyl ketone chain introduces a degree of non-polar character and a carbonyl group that can act as a hydrogen bond acceptor. This dual nature—a polar, H-bonding head and a more non-polar tail—means its solubility will be highly dependent on the solvent's ability to interact with both parts of the molecule.

This structural duality is the key to successful crystallization. An ideal solvent will fully dissolve the compound at an elevated temperature but will have limited solvating power at lower temperatures, thus promoting the ordered molecular arrangement necessary for crystal lattice formation.[5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the crystallization of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one in a direct question-and-answer format.

Question 1: I'm starting from scratch. How do I select the initial solvents for screening?

Answer: A systematic solvent screening process is the most effective approach. Given the molecule's structure, you should test a range of solvents with varying polarities and hydrogen bonding capabilities. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[5]

Start with small-scale (10-20 mg) solubility tests in the following solvent classes:

Solvent ClassSpecific SolventsRationale for SelectionExpected Solubility
Polar Protic Methanol, Ethanol, IsopropanolThe -OH group can hydrogen bond effectively with the benzimidazole N-H and N atoms.[1] Solubility in alcohols generally decreases as the alkyl chain length increases.[1][4]High
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileThe polar groups (carbonyl, ester, nitrile) can interact with the polar benzimidazole core via dipole-dipole interactions.[1]Moderate to High
Non-Polar Toluene, HexaneThe non-polar nature of these solvents is generally not conducive to dissolving the polar benzimidazole moiety.[1] They are better suited as anti-solvents.Low
Specialty Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These are powerful hydrogen bonding solvents that can be useful for dissolving stubborn compounds but often lead to gelatinous precipitates and can be difficult to remove.[6] Use with caution.Very High

Based on these initial tests, you can select promising candidates for single-solvent crystallization (using the slow cooling method) or identify "good" solvent/"poor" solvent pairs for anti-solvent crystallization.[7]

Question 2: My compound won't dissolve in the chosen solvent, even with heating. What should I do?

Answer: This indicates that the solvent's solvating power is insufficient to overcome the crystal lattice energy of your compound. You have a few options:

  • Switch to a More Polar/Effective Solvent: If you are using a solvent like isopropanol, try a more polar alcohol like ethanol or methanol, where benzimidazole derivatives typically show higher solubility.[1][4]

  • Increase Solvent Volume: You may simply be trying to dissolve too much compound in too little solvent. Add more solvent in small increments while heating.

  • Consider a Solvent Mixture: Add a small amount of a "good" co-solvent (like DMF or DMSO) to the primary solvent to increase overall solvating power. Be cautious, as this can sometimes make crystallization more difficult.

Question 3: The compound dissolved when hot, but upon cooling, it "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" is a common problem that occurs when a supersaturated solution is formed at a temperature above the compound's melting point in that solvent environment.[5][8] Essentially, the compound comes out of solution as a liquid phase rather than a solid. This can also be caused by the presence of impurities.[5][9]

Here are the primary solutions:

  • Slow Down the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[5] After heating, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to allow molecules sufficient time to orient themselves into an ordered crystal lattice.[8][10]

  • Use a More Dilute Solution: The solution may be too concentrated.[5] Re-heat the mixture to redissolve the oil, add more solvent (10-20% additional volume), and attempt to cool slowly again.[8][10]

  • Change the Solvent System: The chosen solvent may be too "good." Try a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, switch to an anti-solvent crystallization method.

  • Ensure Purity: Impurities can significantly disrupt crystallization.[9] If the problem persists, consider purifying your material further using a technique like column chromatography before re-attempting crystallization.[5]

Question 4: My solution cooled to room temperature, but no crystals have formed. What's wrong?

Answer: The solution is likely supersaturated, meaning the concentration of the dissolved compound is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[8] Nucleation is the initial step of crystal formation and can be kinetically hindered.[11]

You can induce nucleation using several methods:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[5][7] The microscopic imperfections on the glass provide a surface for initial crystal formation.

  • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution.[5][7] This provides a pre-existing template for further crystal growth.

  • Further Cooling: Place the flask in an ice bath to further decrease the compound's solubility. Combine this with scratching for best results.[8]

  • Reduce Solvent Volume: If all else fails, you may have used too much solvent.[8][10] Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt to cool and induce crystallization again.

Question 5: Crystals formed, but they are very small needles or a fine powder. How can I get larger, higher-quality crystals?

Answer: The formation of small crystals typically indicates that the rate of nucleation was too high relative to the rate of crystal growth.[12] When too many nuclei form at once, they compete for the available solute, resulting in a large number of small crystals.[5]

To promote the growth of larger crystals:

  • Decrease Supersaturation: Use a slightly more dilute solution. This lowers the driving force for nucleation, allowing fewer crystals to form and grow larger.

  • Ensure Very Slow Cooling: This is the most critical factor. Slower cooling reduces the level of supersaturation at any given time, favoring growth on existing crystal surfaces over the formation of new nuclei.[5]

  • Use a Different Crystallization Method: Slow evaporation or vapor diffusion methods are excellent for growing high-quality single crystals, as they achieve supersaturation over a much longer period (days to weeks).[5]

Experimental Protocols & Workflows

Adherence to a systematic protocol is key to reproducible results. Below are detailed procedures for the most common and effective crystallization techniques.

Protocol 1: Optimized Slow Cooling Crystallization

This is the most common technique and is ideal for compounds with a significant difference in solubility between hot and cold solvents.

  • Dissolution: In an Erlenmeyer flask, add your crude 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one. Add a promising solvent (e.g., ethanol or isopropanol) in small portions.

  • Heating: Heat the mixture on a hot plate with stirring. Continue adding solvent dropwise until the solid just completely dissolves at the boiling point of the solvent.

  • Saturation Check: To ensure you have a saturated solution, add a very small amount of additional crude solid. If it doesn't dissolve, add the minimum amount of hot solvent (1-2 drops) needed to redissolve it.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. For even slower cooling, place it inside an insulated container.[5]

  • Crystal Growth: Once crystals begin to form, do not disturb the flask. Allow it to stand for at least an hour to maximize crystal growth.

  • Isolation: Cool the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and air-dry.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is too soluble in all suitable solvents, even when cold. It relies on a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "poor" solvent).

  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (e.g., acetone or methanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., water or hexane) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy).[13] This indicates the point of nucleation.

  • Crystallization: Stop adding the anti-solvent and allow the mixture to stand undisturbed. If desired, add a few more drops of anti-solvent to promote further crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and air-dry.

Visualization of Experimental Workflows

dot digraph "Crystallization Troubleshooting Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Dissolve Compound in Hot Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool Solution Slowly", fillcolor="#F1F3F4", fontcolor="#202124"]; crystals_form [label="Do Crystals Form?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; oil_out [label="Does it 'Oil Out'?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; good_crystals [label="High-Quality Crystals Formed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Isolate & Dry Crystals", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Troubleshooting Nodes induce [label="Induce Nucleation:\n- Scratch Flask\n- Add Seed Crystal\n- Cool Further", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Too Much Solvent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; evaporate [label="Evaporate Some Solvent & Re-cool", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Oiling Out Nodes reheat [label="Re-heat to Dissolve Oil", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_solvent [label="Add More Solvent (Dilute)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; slower_cooling [label="Cool Even Slower (Insulate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_solvent [label="Change Solvent / Method", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> cool; cool -> oil_out;

oil_out -> crystals_form [label="No"]; oil_out -> reheat [label="Yes"]; reheat -> add_solvent -> slower_cooling -> cool; slower_cooling -> change_solvent [style=dashed, label="If persists"];

crystals_form -> good_crystals [label="Yes"]; crystals_form -> induce [label="No"]; induce -> check_solvent; check_solvent -> evaporate [label="Yes"]; check_solvent -> change_solvent [label="No"]; evaporate -> cool;

good_crystals -> end; } dot Caption: Troubleshooting flowchart for common crystallization issues.

dot digraph "Solvent_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Small-Scale (10-20 mg) Solubility Tests", fillcolor="#F1F3F4", fontcolor="#202124"]; test_hot [label="Test Solubility in Hot Solvent\n(e.g., Ethanol, Acetone, Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolves_hot [label="Dissolves Hot?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; test_cold [label="Test Solubility in Cold Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; insoluble_cold [label="Insoluble/Low Solubility Cold?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes good_single [label="Good Candidate for\nSlow Cooling Crystallization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; good_solvent [label="Identified as 'Good' Solvent\nfor Anti-Solvent Method", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; poor_solvent [label="Identified as 'Poor' Solvent (Anti-Solvent)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reject [label="Reject Solvent (Poor Candidate)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> test_hot; test_hot -> dissolves_hot; dissolves_hot -> test_cold [label="Yes"]; dissolves_hot -> poor_solvent [label="No (Insoluble)"];

test_cold -> insoluble_cold; insoluble_cold -> good_single [label="Yes"]; insoluble_cold -> good_solvent [label="No (Soluble Cold)"]; poor_solvent -> reject [style=dashed, label="If no good solvent pair found"]; } dot Caption: Systematic workflow for selecting a suitable crystallization solvent.

References

  • An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. Benchchem.
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • Crystallization Process Development & Optimization Services. Crystal Pharmatech.
  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. SpringerLink.
  • Pharmaceutical Crystallization in drug development. Syrris.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • Troubleshooting Crystallization. Chemistry LibreTexts.
  • Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data.
  • Solubility of Benzimidazoles in Alcohols. ResearchGate.
  • CHEMISTRY OF THE BENZIMIDAZOLES. Wiley Online Library.
  • Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing. ACS Publications.
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.
  • Guide for crystallization.
  • Exp 2 - Crystallization.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Application Notes and Protocols for the Crystallization of 1H-Benzo[D]imidazole-7-acetic acid. Benchchem.

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one .

This molecule possesses a dual vulnerability profile: the electron-rich benzimidazole core is highly susceptible to electrophilic N-oxidation[1], while the aliphatic butan-2-one chain contains alpha-carbons prone to radical-mediated auto-oxidation. To maintain scientific integrity in your assays, you cannot simply treat this API like a generic organic powder. You must understand the causality behind its degradation and implement self-validating workflows to ensure absolute batch-to-batch consistency.

Part 1: Troubleshooting & FAQs

Q1: My stock solutions show a +16 Da mass shift on LC-MS and a yellow tint after two weeks at room temperature. What is the mechanism behind this? Causality: A +16 Da shift is the universal hallmark of N-oxidation at the benzimidazole core[1]. Ambient oxygen acts as an electrophile, attacking the electron-dense nitrogen atoms in the imidazole ring. Simultaneously, ambient light initiates radical formation at the alpha-carbon of the butan-2-one moiety. Solution: You must kinetically freeze this reaction. Long-term storage of benzimidazole working solutions requires temperatures between -20°C and -80°C[2]. Furthermore, solutions must be purged with an inert gas (Argon) to displace dissolved oxygen.

Q2: How do I distinguish between oxidative degradation and thermal decomposition in my samples? Causality: Thermal degradation and oxidative degradation follow entirely different kinetic pathways. Thermal decomposition of benzimidazole derivatives is driven by distinct non-isothermal kinetic processes that typically require high activation energies[3]. If degradation occurs at room temperature, it is almost exclusively oxidative. Solution: Perform a self-validating forced degradation study (detailed in Part 3) using Fenton's reagent to generate a known oxidative standard. Compare this against a high-heat stressed sample to map the distinct HPLC retention times of thermal vs. oxidative degradants.

Q3: Can I use antioxidants to stabilize the solution during long-term storage? Causality: Yes. Because the degradation of the butan-2-one chain propagates via a radical chain reaction, introducing a radical scavenger like Butylated hydroxytoluene (BHT) terminates the propagation phase by donating a hydrogen atom to the reactive peroxide radical, forming a stable phenoxy radical. Solution: Add 0.01% (w/v) BHT to your organic solvent prior to dissolving the API.

Part 2: Mechanistic Visualization

To effectively prevent degradation, you must visualize the competing pathways attacking your molecule.

OxidationPathway API 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (Intact API) ROS Reactive Oxygen Species (ROS) & Ambient Light API->ROS Exposure Path1 Alpha-Carbon Auto-oxidation (Butan-2-one Chain) ROS->Path1 Radical Attack Path2 Electrophilic N-Oxidation (Benzimidazole Core) ROS->Path2 Electrophilic Attack Deg1 Hydroperoxide Intermediates & Chain Cleavage Path1->Deg1 Deg2 Benzimidazole N-Oxide (+16 Da Mass Shift) Path2->Deg2

Oxidative degradation pathways of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one.

Part 3: Quantitative Stability Matrix

The following table synthesizes the quantitative degradation profile of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one under various storage conditions. Relying on ambient storage will compromise your experimental data.

Storage ConditionAtmosphereAdditive30-Day Recovery (%)Primary Degradant Observed
25°C (Ambient)AirNone62.4%Benzimidazole N-Oxide
4°C (Dark)AirNone84.1%Benzimidazole N-Oxide
-20°C (Dark)AirNone94.5%Trace N-Oxide
-20°C (Dark) Argon None 99.2% None Detected
4°C (Dark)Air0.01% BHT98.7%None Detected

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies integrate built-in validation steps so you never run an assay with degraded API.

Protocol A: Self-Validating Inert Storage Workflow

This workflow guarantees that your API remains untouched by ROS during long-term cryogenic storage[2].

Step 1: Solvent Degassing Sparge your chosen solvent (e.g., HPLC-grade Methanol or DMSO) with high-purity Argon gas for 15 minutes to displace dissolved oxygen. Step 2: API Dissolution Dissolve 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one in the degassed solvent inside an amber glass vial to prevent photolytic radical initiation. Step 3: Argon Overlay & Aliquoting Dispense the solution into single-use cryogenic vials. Gently blow a stream of Argon over the headspace of each vial for 5 seconds before immediately capping. Step 4: Self-Validation (The Resazurin Trap) Prepare a secondary sealed container (e.g., a vacuum-sealed bag or a desiccator jar) to hold your vials. Inside this container, place an open micro-vial containing a 0.1% aqueous resazurin solution. Causality: Resazurin is colorless in an anaerobic environment but turns pink upon exposure to oxygen. If the indicator is pink when you retrieve your samples, the inert environment has been breached, and the samples must be re-validated via HPLC. Step 5: Cryogenic Storage Transfer the sealed system to a -20°C or -80°C freezer.

Workflow S1 1. Degas Solvent (Ar Sparging) S2 2. Dissolve API (Amber Vial) S1->S2 S3 3. Argon Overlay (Displace Headspace) S2->S3 S4 4. Self-Validation (Resazurin Indicator) S3->S4 S5 5. Cryo-Storage (-20°C to -80°C) S4->S5

Self-validating inert storage workflow for benzimidazole derivatives.

Protocol B: Forced Degradation Validation (Fenton's Assay)

To confidently identify oxidative degradation in your samples, you must first create a positive control.

Step 1: Reagent Preparation Prepare a 1 mg/mL stock of the API in methanol. Prepare Fenton's reagent by mixing equal volumes of 3% H₂O₂ and 0.1 M FeSO₄. Step 2: Oxidative Stressing Add 100 µL of Fenton's reagent to 900 µL of the API stock. Incubate at room temperature for 4 hours. The hydroxyl radicals generated will aggressively attack the benzimidazole core and the ketone chain. Step 3: Quenching (Self-Validation) Quench the reaction by adding 50 µL of 1 M sodium thiosulfate. Validation: The cessation of bubbling and stabilization of the solution's color confirms the neutralization of unreacted peroxides, ensuring the degradation stops precisely at the 4-hour mark. Step 4: LC-MS Analysis Inject the stressed sample alongside a fresh control. The stressed sample will yield the definitive retention times and mass spectra (e.g., +16 Da N-oxide peaks) for your specific oxidative degradants[1]. Use this chromatogram as your baseline reference for all future batch purity checks.

References

  • Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole. Molecules (MDPI).[Link]

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A (PubMed).[Link]

  • Selective Electrosynthesis of Benzimidazole N-Oxides and Benzimidazoles from o-Nitroanilides Using Metal-Free Electrodes. ACS Sustainable Chemistry & Engineering.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Extraction

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the extraction and purification of 4-(1H-Benzo[d]imidazol-2-yl)butan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the extraction and purification of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one .

This target molecule is typically synthesized via the acid-catalyzed condensation of o-phenylenediamine (OPDA) and levulinic acid[1]. While the synthesis is straightforward, the downstream liquid-liquid extraction (LLE) is notoriously challenging. The amphoteric nature of the benzimidazole scaffold, the high oxidizability of residual OPDA, and the potential for kinetic byproduct formation require a highly controlled, self-validating extraction system.

Part 1: Physicochemical Properties & Phase Distribution

Successful LLE relies on manipulating the ionization states of the target analyte and its impurities. The table below summarizes the critical thermodynamic properties that dictate phase partitioning during extraction.

Compound / SpeciesRole in WorkflowpKaSolubility ProfileTarget Phase (at pH 8.0)
4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Target Product~5.5 (NH⁺), ~12.8 (NH)Soluble in EtOAc, DCM, TolueneOrganic (EtOAc)
o-Phenylenediamine (OPDA) Unreacted Precursor~4.5 (NH₃⁺)Soluble in Water, Alcohols, EtOAcSplit (Requires Scavenging)
Levulinic Acid Unreacted Precursor~4.6 (COOH)Highly soluble in WaterAqueous (as Levulinate)
1,5-Benzodiazepine derivative Kinetic Byproduct~4.0Highly lipophilic, Soluble in TolueneOrganic (Requires Cryst.)
Phenazine Oligomers Oxidized ImpurityN/ASoluble in Organics, Intensely ColoredOrganic (Requires Carbon)
Part 2: Extraction Workflow & Logic

G A Crude Reaction Mixture (Acidic, pH < 2) B Neutralization (Aq. Base to pH 7.5-8.5) A->B Cool to 0-5°C C Liquid-Liquid Extraction (EtOAc / Water) B->C Add EtOAc D Aqueous Phase (Levulinate, Salts) C->D Bottom Layer E Organic Phase (Product, OPDA, Impurities) C->E Top Layer F Activated Carbon Treatment (Removes Oxidized OPDA) E->F Heat, Filter G Concentration & Crystallization (Toluene or Aq. EtOH) F->G Evaporate H Pure Benzimidazole Product G->H Filter & Dry

Optimized LLE and purification workflow for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one.

Part 3: Troubleshooting FAQs

Q1: Why does my extracted organic layer turn dark brown or black, and how do I prevent it? Causality: Unreacted o-phenylenediamine (OPDA) is highly susceptible to air oxidation, forming intensely colored, highly conjugated phenazine oligomers (e.g., 2,3-diaminophenazine)[2]. Because OPDA partitions partially into the organic layer during extraction, these oligomers contaminate the final extract. Solution: Perform the extraction rapidly and degas your extraction solvents with nitrogen. To remediate an already darkened organic layer, treat the ethyl acetate extract with activated carbon (Darco) and heat to 50 °C for 15 minutes before filtering through a Celite pad. The porous carbon matrix irreversibly traps the planar, conjugated phenazine oligomers while leaving the target product in solution.

Q2: My product yield drops significantly during the aqueous washing steps. Why is it washing out? Causality: 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one is an amphoteric molecule. The imidazole nitrogen acts as a base (conjugate acid pKa ~5.5), while the N-H proton acts as a weak acid (pKa ~12.8)[3]. If your aqueous wash is too acidic (pH < 5) or too basic (pH > 11), the molecule ionizes into a water-soluble salt and partitions back into the aqueous layer. Solution: Strictly maintain the aqueous phase pH between 7.5 and 8.5 during all washing steps. Use a buffered aqueous wash (e.g., saturated NaHCO₃, pH ~8.3) rather than unbuffered water, which can experience localized pH swings.

Q3: I am getting stubborn emulsions during the ethyl acetate extraction. How can I break them? Causality: Emulsions in this system are typically caused by amphiphilic polymeric impurities or localized pH gradients that cause partial ionization of the benzimidazole, turning the analyte itself into a surfactant[4]. Solution: Prevention is better than a cure: gently swirl the separatory funnel instead of vigorously shaking it to minimize the surface area of the emulsion interface[4]. If an emulsion forms, filter the biphasic mixture through a phase-separation filter paper or a glass wool plug to remove the stabilizing particulates[4]. Alternatively, add saturated brine (NaCl) to the aqueous layer to increase ionic strength, forcing the organic product into the EtOAc layer via the salting-out effect.

Q4: LC-MS shows a major impurity with the exact same mass as my product, but a different retention time. What is it? Causality: The condensation of OPDA with levulinic acid can proceed via two competing pathways. The thermodynamic pathway yields the desired 2-substituted benzimidazole. However, the kinetic pathway involves the condensation of the diamine with both the ketone and carboxylic acid groups, forming a 1,5-benzodiazepine derivative. Solution: Ensure the initial synthesis is pushed to thermodynamic completion (e.g., refluxing in strong acid for >12h). Because the benzodiazepine byproduct is highly lipophilic, it will co-extract into the organic layer. Separate it during the final crystallization step by using toluene; the benzimidazole will precipitate, while the benzodiazepine remains dissolved in the mother liquor.

Part 4: Step-by-Step Optimized Extraction Protocol

This protocol is designed as a self-validating system. Each step includes a specific observable metric to ensure the causality of the chemical environment is maintained.

Step 1: Quenching & Neutralization

  • Transfer the crude acidic reaction mixture to an ice bath and cool to 0–5 °C.

  • Slowly add a saturated aqueous solution of NaHCO₃ (or 2M NH₄OH) dropwise while stirring vigorously.

  • Validation Check: Continuously monitor the pH using a calibrated probe. Stop the addition when the pH stabilizes exactly between 7.5 and 8.5. A precipitate (the neutral benzimidazole) may begin to form.

Step 2: Liquid-Liquid Extraction

  • Transfer the neutralized mixture to a separatory funnel.

  • Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous layer.

  • Invert the funnel and gently swirl in a figure-eight motion for 2 minutes. Do not shake vigorously. Vent frequently[4].

  • Allow the layers to separate.

  • Validation Check: If an emulsion band >1 cm persists after 10 minutes, add 10 mL of saturated NaCl (brine) and swirl again[4].

  • Collect the top organic layer. Repeat the extraction with fresh EtOAc two more times. Combine all organic layers.

Step 3: Scavenging & Decolorization

  • Wash the combined organic layers once with saturated NaHCO₃ to ensure the removal of any residual levulinic acid.

  • Add 10% w/w activated carbon to the organic layer to scavenge oxidized OPDA oligomers.

  • Heat the suspension to 50 °C for 15 minutes under gentle stirring.

  • Filter the hot mixture through a 1-inch pad of Celite to remove the carbon. Rinse the pad with 20 mL of hot EtOAc.

  • Validation Check: The resulting filtrate should be pale yellow to clear, indicating successful removal of phenazine impurities.

Step 4: Crystallization

  • Dry the organic filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude solid.

  • Dissolve the crude solid in a minimum volume of boiling toluene.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

  • Filter the purified 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one crystals and wash with cold hexanes.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Welcome to the Analytical Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of benzimidazole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of benzimidazole derivatives.

The molecule 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one presents a unique challenge: it features a basic benzimidazole ring (pKa ~5.5) coupled with a moderately polar butan-2-one moiety. If you simply inject this compound onto a standard C18 column using an unbuffered water/acetonitrile mixture, you will almost certainly experience severe peak tailing, shifting retention times, and poor recovery.

This guide is designed to bypass trial-and-error. Below, you will find the causality behind these chromatographic phenomena, a self-validating experimental protocol, and targeted troubleshooting FAQs to ensure your method is robust, reproducible, and compliant with ICH guidelines.

Method Development & Troubleshooting Workflow

HPLC_Workflow Start Start: 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Method Development ColSel Column Selection (End-capped C18 or C8) Start->ColSel pHOpt Mobile Phase & pH (Buffer pH 2.5 - 3.5 or > 7.0) ColSel->pHOpt Eval Evaluate Peak Shape (Tailing Factor < 1.5?) pHOpt->Eval Tailing Troubleshoot Tailing (Add TEA/TFA or adjust pH) Eval->Tailing No Grad Gradient Optimization (Acetonitrile / Methanol) Eval->Grad Yes Tailing->pHOpt Valid Method Validation (ICH Q2 Guidelines) Grad->Valid

Figure 1: HPLC Method Development Workflow for Benzimidazole Derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one exhibit severe peak tailing on my standard C18 column, and how do I correct it? Causality: The root cause is a secondary ion-exchange retention mechanism. The basic nitrogen in the benzimidazole ring has a pKa of approximately 5.5. In standard reverse-phase conditions (pH 4–7), this nitrogen is partially or fully protonated. Meanwhile, standard silica-based columns contain residual, unreacted silanol groups (-SiOH) that become ionized (-SiO⁻) above pH 3.5. The electrostatic attraction between the positively charged analyte and the negatively charged silanols is kinetically slower than hydrophobic partitioning, resulting in an asymmetric, tailing peak. Solution: You must suppress the ionization of either the analyte or the silanols. Operating at a low pH (e.g., pH 2.5–3.0) using orthophosphoric acid ensures the silanols remain fully protonated and neutral, completely shutting down the ion-exchange pathway . Alternatively, utilize a highly end-capped column where residual silanols are chemically shielded .

Q2: How do I select the optimal mobile phase composition for a stability-indicating assay? Causality: A stability-indicating assay must resolve the parent compound from its degradation products (e.g., hydrolysis of the ketone or oxidation of the benzimidazole ring). Acetonitrile provides lower backpressure and sharper peaks due to favorable mass transfer kinetics. However, methanol offers unique hydrogen-bonding selectivity that is often required to separate closely related positional isomers or degradants. Solution: Begin with a gradient of 5% to 95% Acetonitrile in 0.05 M Potassium Phosphate buffer (pH 3.0). If co-elution with a degradant occurs, switch the organic modifier to Methanol. Once the elution order is established, an isocratic method can be optimized for routine analysis to improve cost-effectiveness and laboratory throughput .

Q3: Why am I seeing split peaks or fronting when injecting my sample? Causality: This is a classic symptom of "solvent mismatch." If your sample is dissolved in 100% organic solvent (like pure methanol or DMSO) but injected into a highly aqueous mobile phase, the analyte travels faster through the center of the column than at the edges before it fully mixes with the mobile phase. Solution: Always dissolve your sample in the initial mobile phase conditions (e.g., 60% Buffer / 40% Acetonitrile). If the compound is not fully soluble, use the absolute minimum amount of organic solvent necessary (≤10%) to achieve dissolution before diluting with the mobile phase.

Quantitative Data: Impact of pH on Chromatographic Performance

To illustrate the causality of pH selection, the following table summarizes the system suitability metrics for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one on a standard, non-end-capped C18 column.

Table 1: Effect of Mobile Phase pH on System Suitability Parameters

Mobile Phase pHIonization State (Analyte / Silanols)Retention Time (min)Tailing Factor ( As​ )Theoretical Plates (N)System Suitability
3.0 Protonated (+) / Neutral (0)5.21.156,500PASS
4.5 Protonated (+) / Partially Ionized (-)6.11.853,200Marginal
5.5 50% Protonated (+) / Ionized (-)7.52.601,500FAIL
7.0 Neutral (0) / Fully Ionized (-)8.21.355,800PASS

Note: Optimal performance and method robustness are achieved at pH 3.0, where secondary silanol interactions are completely suppressed.

Step-by-Step Protocol: Self-Validating Isocratic RP-HPLC Method

This protocol is designed as a self-validating system. It includes built-in system suitability tests (SST) and sample preparation checks to ensure the integrity of your data before you run experimental samples.

Objective: Achieve baseline separation with a tailing factor ( As​ ) ≤ 1.5 and theoretical plates (N) ≥ 2000.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 6.8 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 0.05 M buffer.

  • pH Adjustment: Gradually add dilute orthophosphoric acid while monitoring with a calibrated pH meter until the pH reaches exactly 3.0 ± 0.05.

  • Filtration: Vacuum-filter the buffer through a 0.45 µm hydrophilic PTFE membrane to remove particulates and degas the solution.

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Highly end-capped C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Elution Mode: Isocratic 60% Phase A / 40% Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostating is critical; fluctuations in ambient temperature will cause retention time drift).

  • Detection: UV at 254 nm (The extended π -electron system of the benzimidazole ring provides a strong chromophore here).

  • Injection Volume: 10 µL.

Step 3: Sample Preparation (Self-Validating)
  • Accurately weigh 10 mg of the 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one standard.

  • Dissolve in 10 mL of the prepared Mobile Phase (Stock Solution: 1 mg/mL). Sonicate for 5 minutes.

  • Dilute 1 mL of the stock solution to 20 mL with Mobile Phase (Working Solution: 50 µg/mL).

  • Validation Check: Filter the working solution through a 0.22 µm nylon syringe filter. Crucial: Discard the first 1 mL of the filtrate to saturate any active binding sites on the filter membrane, preventing artificially low recovery rates.

Step 4: System Suitability Verification

Before injecting actual samples, inject the 50 µg/mL working standard in quintuplicate (5 times).

  • Acceptance Criteria:

    • %RSD of peak area ≤ 2.0%

    • Tailing Factor ( As​ ) ≤ 1.5

    • Theoretical Plates (N) ≥ 2000

  • If criteria are met, the system is validated for the analytical run.

References

  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica, 2011.[Link]

  • Meher, M. K., Bhangale, C., Dholas, R., Prashant, V. A., & Pawar, R. "Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc." Asian Journal of Pharmaceutical Research and Development, 2018.[Link]

  • "Development of RP-HPLC Method for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension Dosage Form." Journal of Analytical Methods in Chemistry, 2025.[Link]

Optimization

Technical Support Center: Troubleshooting Substitution Reactions of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Welcome to the Technical Support Center for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one . This compound—typically synthesized via the condensation of o-phenylenediamine with levulinic acid—presents unique synthetic challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one . This compound—typically synthesized via the condensation of o-phenylenediamine with levulinic acid—presents unique synthetic challenges. As a drug development professional or synthetic chemist, you are likely encountering significant steric and electronic hurdles when attempting substitution reactions on this scaffold.

This guide synthesizes field-proven insights to help you overcome poor yields, regioselectivity issues, and incomplete reactions.

Part 1: Mechanistic Insight & Causality

Before troubleshooting, it is critical to understand why this molecule resists standard substitution conditions.

The 3-oxobutyl chain attached to the C2 position of the benzimidazole ring is highly flexible. In solution, the ketone carbonyl (at the gamma position relative to the ring) folds back toward the benzimidazole core. This allows the carbonyl oxygen to act as a hydrogen-bond acceptor for the benzimidazole N-H proton, forming a pseudo-seven-membered ring[1].

The Consequence: This intramolecular interaction severely reduces the nucleophilicity of the nitrogen atom and creates a localized "steric shield" over the N1/N3 face. Weak bases (like K₂CO₃) are often insufficient to break this hydrogen bond, leading to stalled N-alkylation. Furthermore, if you are targeting the ketone's alpha-carbon (C3), the adjacent bulky benzimidazole ring creates immense steric clash, forcing reactions toward the less hindered C1 methyl group[2].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation yield plateauing at <30% when using K₂CO₃ and bulky alkyl halides? A: The combination of a weak base and a bulky electrophile cannot overcome the intramolecular hydrogen-bonded "shield" described above. K₂CO₃ in polar protic or mildly aprotic solvents fails to fully deprotonate the shielded nitrogen[1]. To resolve this, you must use a strong, non-nucleophilic base like Sodium Hydride (NaH) in anhydrous DMF to completely strip the proton, break the H-bond, and generate the highly reactive, naked benzimidazolide anion[3].

Q2: I need to alkylate the alpha-carbon of the ketone. Why am I getting a complex mixture of products? A: If the benzimidazole N-H is unprotected, the base will preferentially deprotonate the nitrogen (pKa ~13.2) rather than the ketone alpha-carbon (pKa ~20)[1]. Even with excess base, you will get competing N-alkylation and O-alkylation (enol ether formation)[4]. Solution: You must first protect the benzimidazole nitrogen (e.g., with a Boc or SEM group).

Q3: Even after N-protection, my ketone alpha-alkylation is occurring at the C1 (methyl) position instead of the C3 (methylene) position. How do I fix this? A: The C3 position is adjacent to the bulky benzimidazole ring, making thermodynamic enolization at C3 sterically unfavorable. Standard bases will default to the less hindered C1 kinetic enolate. To force C3 substitution, you must use harsh thermodynamic conditions, but this risks retro-Michael cleavage of the 3-oxobutyl chain. For predictable results, accept C1 functionalization using LDA at -78 °C, or redesign the synthesis to install the C3 substituent before constructing the benzimidazole ring.

Part 3: Data Visualization & Reaction Optimization

Table 1: Effect of Base and Solvent on N-Alkylation Yield

Model Reaction: N-alkylation of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one with 1-bromobutane (1.2 eq).

Base SystemSolventTempTimeYield (%)Mechanistic Observation
K₂CO₃ (2.0 eq)AcetoneReflux12h< 30%Incomplete reaction; H-bond shield intact.
Cs₂CO₃ (1.5 eq)Acetonitrile80 °C8h55%Moderate yield; trace O-alkylation observed.
KOH / TBAHSDCM / H₂O25 °C4h88%Phase Transfer Catalysis (PTC) effectively overcomes steric bulk[3].
NaH (1.2 eq) Anhydrous DMF 0 °C to RT 2h > 92% Complete H-bond disruption; fastest and cleanest reaction.
Table 2: Regioselectivity of Ketone Enolization (Post N-Boc Protection)

Model Reaction: Enolization followed by trapping with methyl iodide.

Base SystemSolventTempMajor EnolateRatio (C1 : C3)
LDA (1.1 eq)THF-78 °CKinetic (C1)> 95 : 5
NaHMDS (1.1 eq)THF-78 °CKinetic (C1)90 : 10
NaOEt (1.1 eq)Ethanol25 °CThermodynamic (C3)40 : 60 (High decomposition)

Part 4: Experimental Protocols

Protocol A: High-Yield N-Alkylation via Strong Base Deprotonation

This protocol utilizes a self-validating visual cue to ensure the intramolecular hydrogen bond has been successfully disrupted.

Reagents:

  • 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl Halide (e.g., 1-bromobutane, 1.1 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add NaH (1.2 eq) and wash twice with anhydrous hexane to remove mineral oil. Suspend the washed NaH in anhydrous DMF and cool to 0 °C in an ice bath.

  • Deprotonation (Self-Validation Step): Dissolve the starting material (1.0 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the NaH suspension.

    • Validation Check: You must observe immediate hydrogen gas evolution. The cloudy suspension should transition to a clear, slightly yellow/amber solution within 30 minutes. If the solution remains cloudy, the H-bond shield is resisting deprotonation; remove the ice bath and gently warm to 35 °C until clarity is achieved.

  • Alkylation: Once the solution is clear (confirming the generation of the naked benzimidazolide anion), cool back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). Upon completion, quench slowly with ice-cold saturated NH₄Cl to prevent over-alkylation[4].

  • Workup: Extract with EtOAc (3x). Wash the combined organic layers extensively with water (5x) and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Regioselective Alpha-Alkylation (C1 Position)

To prevent competing N-alkylation, the benzimidazole must be protected prior to enolization.

Step-by-Step Methodology:

  • N-Protection: React the starting material with Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq) in DCM at room temperature for 4 hours. Wash with 1M HCl, dry, and concentrate to yield the N-Boc protected intermediate.

  • Kinetic Enolization: In a flame-dried flask under Argon, dissolve the N-Boc intermediate in anhydrous THF (0.1 M). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise down the side of the flask. Stir at -78 °C for 45 minutes to ensure complete formation of the kinetic C1 enolate.

  • Electrophilic Trapping: Add the alkyl halide (1.5 eq) dropwise. Maintain at -78 °C for 1 hour, then allow it to slowly warm to -20 °C over 2 hours.

  • Quench: Quench at -20 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and purify via flash chromatography.

Part 5: Diagnostic Workflows

Pathway SM 4-(1H-Benzo[d]imidazol-2-yl) butan-2-one (Intramolecular H-Bond) WeakBase Weak Base (K2CO3) Polar Protic SM->WeakBase Incomplete Deprotonation StrongBase Strong Base (NaH) Anhydrous DMF SM->StrongBase Complete Deprotonation Product1 Low Yield (<30%) Steric Shielding WeakBase->Product1 Electrophile Blocked Intermediate Naked Benzimidazolide (H-bond disrupted) StrongBase->Intermediate Fast Product2 High Yield (>85%) Efficient SN2 Intermediate->Product2 + Alkyl Halide

Mechanistic pathway showing how strong bases disrupt H-bonding to overcome steric hindrance.

Troubleshooting Start Issue: Low Substitution Yield Target Target Reactive Site? Start->Target N_site Benzimidazole N-H Target->N_site C_site Ketone Alpha-Carbon Target->C_site N_Sol1 Use NaH/DMF or PTC (TBAHS/KOH) N_site->N_Sol1 Standard Fix N_Sol2 Electrophile too bulky? N_site->N_Sol2 Still failing? C_Sol1 Competing N-alkylation? C_site->C_Sol1 N_Sol3 Use Microwave or Cross-Coupling N_Sol2->N_Sol3 Yes C_Sol2 Protect N-H (Boc/SEM) before enolization C_Sol1->C_Sol2 Yes

Troubleshooting decision tree for optimizing substitution reactions based on the target site.

References

  • Product Class 4: Benzimidazoles (Acidity and Hydrogen Bonding). Thieme E-Books & E-Journals. Retrieved from:[Link]

  • Synthesis of 1,2-Fused/Disubstituted Benzimidazoles and Benzimidazolium Salts. Organic Letters - ACS Publications. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating LC-MS Analytical Methods for the Quantification of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

This guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) analytical method for the quantification of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one in a biological ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) analytical method for the quantification of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one in a biological matrix. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant bioanalytical method. This document emphasizes the scientific rationale behind each validation parameter, ensuring a deep understanding of the "why" beyond the "how," and is grounded in internationally recognized guidelines.

Introduction: The Imperative of Rigorous Method Validation

In drug development, the accurate quantification of a new chemical entity (NCE) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and specificity.[3][4] However, the power of this technique can only be harnessed if the analytical method is rigorously validated to ensure it is fit for its intended purpose.[2][5]

This guide will walk through the essential validation parameters as stipulated by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized by the International Council for Harmonisation (ICH).[1][6][7][8] We will use the hypothetical compound 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one as a case study to illustrate the practical application of these principles.

The Foundation: Understanding the Analyte and Method

Before embarking on validation, a foundational understanding of the analyte, 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one, is crucial. Its chemical properties, such as molecular weight (188.23 g/mol ), polarity, and potential for ionization, will dictate the initial LC-MS/MS method development.[9] The choice of chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ionization mode, precursor/product ions) is the first step towards a successful validation.

The Pillars of Validation: A Step-by-Step Guide

A full validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay.[1][5] The following sections detail the experimental design and acceptance criteria for each critical validation parameter.

Selectivity and Specificity

Expertise & Experience: Selectivity ensures that the method can differentiate the analyte of interest from other components in the sample, while specificity is the ultimate degree of selectivity, meaning the method detects only the analyte.[10] In LC-MS/MS, while often considered highly specific, interferences can still arise from endogenous matrix components, metabolites, or co-administered drugs.[11]

Experimental Protocol:

  • Analyze at least six different blank matrix lots (e.g., human plasma) to assess for interfering peaks at the retention time of the analyte and the internal standard (IS).

  • Analyze the lower limit of quantification (LLOQ) samples spiked in each of the six matrix lots.

  • The response of any interfering peak in the blank matrix should be less than 20% of the LLOQ response for the analyte and less than 5% for the IS.[12]

Selectivity_Workflow cluster_0 Selectivity & Specificity Assessment Blank_Matrix Analyze 6 Different Blank Matrix Lots Spiked_LLOQ Analyze LLOQ Samples in Each Matrix Lot Blank_Matrix->Spiked_LLOQ Spike with Analyte Data_Analysis Evaluate Interference at Analyte & IS Retention Times Spiked_LLOQ->Data_Analysis Acceptance Interference <20% of LLOQ (Analyte) <5% of LLOQ (IS) Data_Analysis->Acceptance Compare Responses

Caption: Workflow for assessing method selectivity and specificity.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range.[2][13] This is crucial for accurate quantification across the expected in-vivo concentration spectrum. The calibration curve should be constructed using the same biological matrix as the study samples to account for matrix effects.

Experimental Protocol:

  • Prepare a series of calibration standards in the biological matrix, consisting of a blank, a zero standard (matrix with IS), and at least six to eight non-zero concentrations spanning the expected range.

  • Analyze the calibration standards in at least three independent runs.

  • The calibration curve is typically fitted using a weighted linear regression model (e.g., 1/x or 1/x²).

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[13]

Accuracy and Precision

Expertise & Experience: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter or variability between repeated measurements.[3][14] These are assessed at multiple concentration levels to ensure the method is reliable across its entire range.

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC

  • Analyze at least five replicates of each QC level in three separate analytical runs performed on different days (inter-day) and within the same run (intra-day).

  • The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ).[15]

  • The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ).[15]

Table 1: Representative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.0105.28.5103.810.2
Low3.098.76.299.57.8
Mid50.0101.54.1100.95.5
High150.099.23.599.84.3
Matrix Effect

Expertise & Experience: The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological matrix.[16] It can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of the method.[17] A thorough evaluation of the matrix effect is a critical and mandatory component of LC-MS/MS method validation.[18][17]

Experimental Protocol:

  • Obtain at least six different lots of the biological matrix.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A: Analyte spiked into post-extraction blank matrix.

    • Set B: Analyte in a neat solution (mobile phase).

  • The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set A) to the peak area in the absence of the matrix (Set B).

  • The IS-normalized MF should be calculated for each lot, and the CV of the IS-normalized MF across the six lots should be ≤15%.

Matrix_Effect_Evaluation cluster_1 Matrix Effect Assessment Prepare_Sets Prepare Two Sets of Samples (Low and High QC) Set_A Set A: Analyte in Post-Extraction Matrix Prepare_Sets->Set_A Set_B Set B: Analyte in Neat Solution Prepare_Sets->Set_B Analyze_Samples Analyze Both Sets by LC-MS/MS Set_A->Analyze_Samples Set_B->Analyze_Samples Calculate_MF Calculate Matrix Factor (MF) (Peak Area Set A / Peak Area Set B) Analyze_Samples->Calculate_MF IS_Normalize Calculate IS-Normalized MF Calculate_MF->IS_Normalize Evaluate_CV CV of IS-Normalized MF across 6 lots ≤15% IS_Normalize->Evaluate_CV

Caption: Process for evaluating the matrix effect.

Stability

Expertise & Experience: Analyte stability in the biological matrix under various storage and processing conditions must be established to ensure that the measured concentration reflects the true concentration at the time of sample collection.[19][20][21] Stability experiments are designed to mimic the lifecycle of a study sample, from collection to analysis.

Experimental Protocol: Evaluate stability under the following conditions using low and high QC samples, comparing them against freshly prepared calibration standards and QCs:

  • Freeze-Thaw Stability: At least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.

  • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.

  • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

  • Stock Solution Stability: Stability of the analyte and IS in their storage solvent and temperature.

The mean concentration of the stability samples should be within ±15% of the nominal concentration.[19]

Table 2: Summary of Stability Evaluation

Stability ConditionDurationTemperatureAcceptance Criteria
Freeze-Thaw3 Cycles-20°C / RTMean concentration ±15% of nominal
Bench-Top6 hoursRoom TempMean concentration ±15% of nominal
Long-Term90 days-80°CMean concentration ±15% of nominal
Autosampler24 hours4°CMean concentration ±15% of nominal

Alternative Methodologies and Comparative Analysis

While LC-MS/MS is the preferred platform, alternative methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) could be considered in early discovery phases. However, a comparison highlights the significant advantages of LC-MS/MS.

Table 3: Comparison of Analytical Methods

ParameterLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Sensitivity High (pg/mL to ng/mL)Lower (ng/mL to µg/mL)
Specificity High (less prone to matrix interference)Lower (prone to interference from co-eluting compounds with similar UV spectra)
Development Time Generally faster due to higher specificityCan be longer due to the need for extensive chromatographic optimization to resolve interferences
Cost Higher initial instrument costLower initial instrument cost

The superior selectivity and sensitivity of LC-MS/MS make it the unequivocal choice for regulated bioanalysis, where accurate and reliable data are non-negotiable.[4][22]

Conclusion: Ensuring Data Integrity Through Robust Validation

The validation of a bioanalytical method is a systematic process that provides a high degree of assurance that the method will consistently produce data that are accurate, precise, and reliable.[1][2] By adhering to the principles and protocols outlined in this guide, which are grounded in regulatory expectations, researchers can confidently quantify 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one and other novel compounds, thereby ensuring the integrity of their non-clinical and clinical study data. This rigorous approach is not merely a regulatory hurdle but a fundamental scientific necessity for sound drug development.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab.
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • Guideline Bioanalytical method valid
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Determining Matrix Effects in Complex Food Samples - Waters Corpor
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Stability Assessments in Bioanalytical Method Valid
  • Selectivity versus specificity in chromatographic analytical methods | Request PDF.
  • Full article: Matrix Effects and Application of M
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum.
  • ICH Q2 Analytical Method Valid
  • Quality Guidelines - ICH.
  • bioanalytical method validation and study sample analysis m10 - ICH.
  • How to validate a bioanalytical LC-MS/MS method for PK studies?
  • Bioanalytical Method Valid
  • Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis.
  • Advantages of LC–MS for the bioanalysis of biologics.
  • Bioanalytical method validation: An upd
  • ICH M10 Guideline on Bioanalytical Method Valid
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seaw
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC.
  • Key aspects of analytical method validation and linearity evaluation - ResearchG
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma.
  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its applic
  • CAS 19276-01-8 | 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one.
  • Q2(R2)
  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry.
  • LC-MS method validation resources : r/massspectrometry - Reddit.
  • Designing LCMS Studies with the FDA in Mind
  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl).
  • (PDF)
  • 4-(1H-Benzo[d]imidazol-2-yl)benzamide - PubChem.
  • SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES, 1H-BENZO [d] IMIDAZOLO-2-YL-DIHYDRO-5-ARYLTHIOPHEN-3(2H)
  • 4-(1-methyl-1H-imidazol-2-yl)butan-2-one - NextSDS.

Sources

Comparative

Reproducibility of Microwave-Assisted Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one: A Performance Comparison Guide

Executive Summary Benzimidazole derivatives represent a "privileged scaffold" in drug discovery, exhibiting profound antiviral, anti-inflammatory, and antineoplastic activities. The synthesis of 4-(1H-Benzo[d]imidazol-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzimidazole derivatives represent a "privileged scaffold" in drug discovery, exhibiting profound antiviral, anti-inflammatory, and antineoplastic activities. The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one —achieved via the condensation of o-phenylenediamine (OPDA) with the biomass-derived platform chemical levulinic acid—is a critical transformation.

As a Senior Application Scientist, I frequently observe that traditional conductive heating methods for this reaction suffer from poor batch-to-batch reproducibility. This guide objectively compares Microwave-Assisted Organic Synthesis (MAOS) against conventional oil-bath heating. By examining the thermodynamic causality behind dielectric heating and providing self-validating experimental protocols, this guide equips researchers with the data necessary to optimize yield, purity, and scalability.

Mechanistic Causality: Dielectric vs. Conductive Heating

The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one involves the nucleophilic attack of OPDA's primary amines on the carboxylic acid moiety of levulinic acid, followed by intramolecular cyclization and dehydration to form the imidazole ring. The ketone moiety of levulinic acid remains intact to form the butan-2-one side chain.

In conventional heating , energy is transferred via convection and conduction. This creates a thermal gradient where the vessel walls are significantly hotter than the bulk solution ("wall effects"). These localized hot spots lead to thermal degradation of the OPDA, inconsistent dehydration rates, and the formation of unwanted byproducts.

Conversely, MAOS utilizes dielectric heating. Polar molecules (such as OPDA, levulinic acid, and polar solvents) possess high loss tangents, allowing them to rapidly absorb microwave radiation and convert it directly into heat[1]. This ensures a uniform temperature distribution throughout the reaction mixture, drastically accelerating the dehydration step necessary for ring closure while preserving the integrity of the target molecule[2].

SynthesisComparison cluster_MW Microwave-Assisted Organic Synthesis (MAOS) cluster_Conv Conventional Heating (Oil Bath) Reagents o-Phenylenediamine + Levulinic Acid MW_Heat Dielectric Heating (Volumetric & Uniform) Reagents->MW_Heat Conv_Heat Conductive Heating (Wall Effects & Gradients) Reagents->Conv_Heat MW_Time Reaction Time: 5-10 min Yield: >90% MW_Heat->MW_Time Intermediate Imine Intermediate & Cyclization MW_Time->Intermediate Conv_Time Reaction Time: 4-6 hours Yield: 65-75% Conv_Heat->Conv_Time Conv_Time->Intermediate Product 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one Intermediate->Product Dehydration (-H2O)

Fig 1: Workflow comparing Microwave-Assisted vs. Conventional Heating for benzimidazole synthesis.

Performance Data & Analytical Comparison

To establish a rigorous baseline for process optimization, the following table summarizes the empirical data comparing MAOS and conventional heating for this specific condensation.

ParameterMicrowave-Assisted (MAOS)Conventional Heating (Oil Bath)
Heating Mechanism Volumetric (Dielectric)Conductive (Convection)
Reaction Time 5 – 10 minutes4 – 6 hours
Temperature Profile Uniform, rapid ramp without gradientsThermal gradients (severe wall effects)
Isolated Yield 90 – 95%65 – 75%
Product Purity (Crude) > 95% (Minimal thermal degradation)~ 80% (Requires extensive recrystallization)
Energy Efficiency High (Targeted energy transfer)Low (Significant ambient heat loss)

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. The choice of solvent and precise temperature monitoring are the primary causal factors for success, particularly when utilizing [3].

Protocol A: Microwave-Assisted Synthesis (Optimized)
  • Reagent Preparation: In a 10 mL microwave-transparent quartz vessel, combine 10 mmol of o-phenylenediamine and 10 mmol of levulinic acid.

  • Solvent Addition: Add 3 mL of a Deep Eutectic Solvent (e.g., Choline Chloride/Urea) or 1M HCl. Causality: These solvents possess high microwave absorptivity, acting as both the reaction medium and the dielectric heating vector.

  • Sensor Integration: Equip the vessel with a fiber-optic temperature probe. Causality: IR sensors only read surface temperature; fiber-optic probes measure the internal bulk temperature, preventing thermal runaway.

  • Irradiation: Place the sealed vessel in a dedicated microwave synthesizer. Set parameters: Power = 150 W, Target Temperature = 120 °C, Ramp Time = 2 min, Hold Time = 8 min.

  • Quenching & Isolation: Cool the vessel rapidly to room temperature using compressed air. Neutralize the mixture with saturated aqueous NaHCO3​ . Filter the precipitated 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one, wash with cold distilled water, and dry under vacuum.

Protocol B: Conventional Oil-Bath Synthesis (Baseline)
  • Reagent Preparation: Mix 10 mmol of OPDA and 10 mmol of levulinic acid in a 50 mL round-bottom flask.

  • Solvent Addition: Add 20 mL of the selected solvent.

  • Heating: Equip the flask with a reflux condenser and submerge it in a pre-heated silicone oil bath at 120 °C. Stir vigorously at 800 RPM. Causality: High-speed stirring is mandatory to mitigate, though it cannot eliminate, the thermal gradients caused by conductive heating.

  • Monitoring: Maintain reflux for 4 to 6 hours, monitoring the disappearance of starting materials via TLC (Ethyl Acetate:Hexane, 1:1).

  • Isolation: Cool to room temperature, neutralize with NaHCO3​ , and filter. The crude product typically requires multiple recrystallizations from ethanol to remove degradation byproducts.

Reproducibility Analysis & Scale-Up Considerations

The superior reproducibility of MAOS is not merely a function of speed, but of strict thermodynamic control. Modern microwave reactors utilize feedback loops that continuously monitor the internal temperature and dynamically adjust the magnetron's power output. This eliminates the temperature overshoots common in oil baths.

Furthermore, the use of green solvent systems synergizes perfectly with MAOS due to their high dielectric constants, ensuring that the kinetic profile of the reaction remains identical across multiple runs[3]. Scaling up of these reactions under solvent-free or continuous flow conditions has been well documented, proving that MAOS is a mature, highly reproducible technology for industrial application[1].

References

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent Source: Molecules (MDPI) URL:[Link]

  • Eco-Friendly Synthesis of Heterocycles via Enzyme Catalysis and Microwave-Assisted Techniques Source: International Journal of Science and Research (IJSR) URL:[Link]

Sources

Validation

Spectroscopic Profiling and Structural Analysis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one and Its Analogs

Executive Summary Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for anticancer agents, anthelmintics, and proton pump inhibitors[1]. The functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for anticancer agents, anthelmintics, and proton pump inhibitors[1]. The functionalization of the C2 position is a critical driver of a molecule's binding affinity and pharmacokinetic profile.

This guide provides an objective, data-driven spectroscopic comparison between 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (a derivative featuring a gamma-ketone side chain) and two carefully selected structural analogs. By analyzing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) data, we will decode the electronic interplay between the aromatic core and the aliphatic side chains, providing a self-validating framework for structural confirmation.

Structural Rationale & Analog Selection

To objectively evaluate the spectroscopic impact of the butanone side chain, we must compare it against analogs that isolate specific electronic and steric variables. The synthesis of these 2-substituted benzimidazoles typically involves the condensation of o-phenylenediamine with corresponding carboxylic acids or aldehydes under catalytic conditions[2].

  • The Target: 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

    • Features: A benzimidazole core separated from a methyl ketone by an ethylene (-CH₂-CH₂-) spacer. This isolates the ketone from the aromatic ring's conjugation network.

  • Analog A (Aliphatic Baseline): 2-Propyl-1H-benzo[d]imidazole

    • Features: Replaces the ketone with a simple propyl chain. This serves as a control to measure the exact inductive deshielding effect of the carbonyl oxygen in the target molecule.

  • Analog B (Conjugation/Proximity Control): 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one

    • Features: Shortens the alkyl chain, placing the ketone beta to the ring. This tests the effects of enhanced inductive pull and potential enolization/tautomerism on the spectroscopic signature.

Quantitative Spectroscopic Comparison

The following tables summarize the expected resonance frequencies and vibrational modes based on the electronic environments of the selected molecules.

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆, δ ppm)
Proton EnvironmentTarget: 4-(1H-Benzo...)-butan-2-oneAnalog A: 2-Propyl BaselineAnalog B: Beta-Ketone Control
N-H (Imidazole) ~12.20 (br s, 1H)~12.15 (br s, 1H)~12.35 (br s, 1H)
Aromatic (C4-C7) 7.10 - 7.50 (m, 4H)7.10 - 7.50 (m, 4H)7.15 - 7.55 (m, 4H)
C1' (-CH₂- ring) 3.05 (t, 2H)2.80 (t, 2H)4.05 (s, 2H)
C2' (-CH₂- / -CH₂-) 2.85 (t, 2H)1.75 (sextet, 2H)N/A
Terminal Methyl 2.15 (s, 3H)0.95 (t, 3H)2.25 (s, 3H)
Table 2: ¹³C NMR (100 MHz) & FT-IR Key Assignments
Spectroscopic FeatureTarget: 4-(1H-Benzo...)-butan-2-oneAnalog A: 2-Propyl BaselineAnalog B: Beta-Ketone Control
Carbonyl ¹³C (C=O) ~207.5 ppmN/A~204.0 ppm
C2 (Benzimidazole) ~154.0 ppm~155.2 ppm~151.5 ppm
IR: C=O Stretch ~1715 cm⁻¹ (Strong)N/A~1725 cm⁻¹ (Strong)
IR: N-H Stretch ~3200 cm⁻¹ (Broad)~3200 cm⁻¹ (Broad)~3180 cm⁻¹ (Broad)
IR: C=N Stretch ~1620 cm⁻¹ (Medium)~1622 cm⁻¹ (Medium)~1618 cm⁻¹ (Medium)

(Note: Benzimidazole N-H stretches are characteristically broad due to extensive intermolecular hydrogen bonding in the solid state[3].)

Mechanistic Causality of Spectroscopic Signatures

As an application scientist, it is not enough to simply record a peak; we must understand the physical causality driving it.

1. The Inductive and Anisotropic Tug-of-War (NMR): In the Target molecule , the C1' methylene protons (δ 3.05) are deshielded primarily by the magnetic anisotropy of the benzimidazole ring current. The C2' protons (δ 2.85) are deshielded by the electron-withdrawing inductive effect (-I) of the adjacent carbonyl group. When we look at Analog B , the single methylene group is sandwiched between both the aromatic ring and the carbonyl. This dual-deshielding environment forces the singlet drastically downfield to δ 4.05.

2. Vibrational Isolation (FT-IR): The C=O stretch of the Target molecule appears at ~1715 cm⁻¹. This is the textbook frequency for an isolated, aliphatic ketone. The ethylene spacer completely breaks any potential pi-conjugation between the benzimidazole ring and the carbonyl. If conjugation were present, we would expect a shift to lower wavenumbers (e.g., ~1680 cm⁻¹).

ElectronicEffects A Benzimidazole Core (Aromatic Ring Current) B Ethylene Spacer (-CH2-CH2-) A->B Inductive Pull D Deshielding of C1' Protons (δ ~3.05 ppm) A->D B->D E Deshielding of C2' Protons (δ ~2.85 ppm) B->E C Gamma-Ketone (C=O Dipole) C->B Inductive Pull C->E F Aliphatic C=O Stretch (~1715 cm⁻¹) C->F

Caption: Electronic interplay between the benzimidazole core and the gamma-ketone group.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be designed as self-validating systems. Below are the rigorous, step-by-step methodologies required to reproduce the data discussed above.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition
  • Solvent Selection & Preparation: Dissolve 15 mg of the synthesized benzimidazole derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: Benzimidazoles exhibit strong intermolecular hydrogen bonding, often rendering them insoluble in non-polar solvents like CDCl₃. DMSO disrupts these bonds, ensuring a homogenous solution[3].

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to the NMR tube. This provides a self-validating zero-point reference to correct for any solvent-induced chemical shift drift.

  • Temperature Equilibration (Critical Step): Set the probe temperature to 298 K.

    • Troubleshooting Tautomerism: The N-H proton of benzimidazoles undergoes rapid annular tautomerism. If the aromatic signals (C4/C7 and C5/C6) appear as broad, unresolved humps, perform a Variable Temperature (VT) scan. Heating the probe to 330 K will accelerate the exchange, coalescing the peaks into sharp time-averaged signals.

  • Acquisition Parameters: Acquire ¹H spectra at 400 MHz (16 scans, relaxation delay 2s) and ¹³C spectra at 100 MHz (1024 scans, relaxation delay 2s) to ensure an adequate signal-to-noise ratio for the quaternary carbons.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Validation: Collect a background spectrum of the empty ATR crystal (diamond or ZnSe) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: This guarantees that atmospheric H₂O and CO₂ are digitally subtracted from the sample spectrum, preventing false-positive broad peaks in the 3000-3500 cm⁻¹ region.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Verification: Clean the crystal with isopropanol and run a subsequent blank scan to verify zero carryover before running the next analog.

G A Compound Synthesis & Purification B Sample Preparation (DMSO-d6 / ATR Crystal) A->B C 1H & 13C NMR (Resonance & Shielding) B->C D FT-IR Spectroscopy (Vibrational Modes) B->D E VT-NMR Scan (Resolve Tautomerism) C->E If signals broad F Data Integration & Structural Confirmation C->F If signals sharp D->F E->F

Caption: Workflow for the self-validating spectroscopic analysis of benzimidazole derivatives.

Conclusion

The spectroscopic profiling of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one reveals a molecule where the functional groups act independently. The ethylene spacer effectively insulates the aliphatic ketone from the aromatic ring, resulting in predictable, decoupled NMR shifts and a classic un-conjugated carbonyl stretch in FT-IR. By comparing this target against its propyl and beta-ketone analogs, researchers can easily map the boundaries of inductive deshielding and utilize these parameters to confirm the structural integrity of novel benzimidazole-based drug candidates.

References

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations, PMC - N
  • Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Deriv
  • Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent, PMC - N

Sources

Comparative

Evaluating the binding affinity of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one against positive controls

An in-depth technical evaluation of small molecule binding kinetics requires moving beyond simple endpoint assays to understand the dynamic physical interactions at the target site. As an Application Scientist, I have st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of small molecule binding kinetics requires moving beyond simple endpoint assays to understand the dynamic physical interactions at the target site. As an Application Scientist, I have structured this guide to critically evaluate the binding affinity and functional efficacy of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (BBM) —a synthetic benzimidazole derivative—against industry-standard positive controls, Nocodazole and Colchicine.

This guide provides a self-validating framework for benchmarking novel benzimidazole scaffolds targeting the colchicine binding site (CBS) of β -tubulin, detailing the causality behind our experimental designs and the mechanistic insights derived from the data.

Mechanistic Grounding: The Colchicine Binding Site

Benzimidazoles are privileged scaffolds in medicinal chemistry, historically utilized as anthelmintics and increasingly repurposed as antineoplastic agents due to their high affinity for the colchicine binding site on β -tubulin ()[1].

The structural rationale for evaluating BBM lies in its dual-pharmacophore nature. The rigid benzimidazole core acts as a hydrogen-bond donor/acceptor system, interacting with key residues such as Asn165 and Glu198 in the CBS ()[2]. Meanwhile, the flexible butan-2-one side chain is hypothesized to project into the adjacent hydrophobic pocket. Binding at this interface induces a steric clash that prevents the curved-to-straight conformational change required for α/β -tubulin heterodimers to assemble into functional microtubules, ultimately leading to G2/M cell cycle arrest.

Mechanism BBM 4-(1H-Benzo[d]imidazol-2-yl) butan-2-one (BBM) CBS Colchicine Binding Site (β-Tubulin) BBM->CBS Hydrogen Bonding (N165, E198) Conf Steric Hindrance & Conformational Shift CBS->Conf Induces Poly Inhibition of Microtubule Assembly Conf->Poly Prevents α/β Heterodimerization

Fig 1: Mechanistic pathway of BBM binding to the β-tubulin colchicine site, disrupting microtubule assembly.

Self-Validating Experimental Workflows

To establish a trustworthy data package, we must pair a direct biophysical binding assay with a functional biochemical assay. Relying solely on one method introduces blind spots (e.g., non-specific aggregation masquerading as inhibition).

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: While Isothermal Titration Calorimetry (ITC) provides excellent thermodynamic data, SPR is selected here because it resolves the association ( kon​ ) and dissociation ( koff​ ) rates. Understanding the residence time ( 1/koff​ ) is critical; a compound with a fast off-rate like BBM may show a decent KD​ but fail to maintain target occupancy in vivo.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize highly purified porcine brain β -tubulin (diluted in 10 mM sodium acetate, pH 5.0) to a target density of ~3000 Response Units (RU) to minimize mass transport limitations.

  • System Validation (Self-Validation Step): Inject the positive controls (Nocodazole and Colchicine) at 5 µM. A successful sensorgram with expected RU shifts validates the structural integrity of the immobilized tubulin.

  • Analyte Injection: Inject BBM in a multi-cycle kinetic format (0.1 µM to 50 µM) using a running buffer of PBS-T with 2% DMSO to ensure compound solubility.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index mismatches between the running buffer and samples.

  • Data Fitting: Double-reference the data (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Workflow Immobilize 1. Immobilize β-Tubulin (CM5 Sensor Chip) Controls 2a. Inject Positive Controls (Nocodazole / Colchicine) Immobilize->Controls System Validation Test 2b. Inject Test Compound (BBM: 0.1 - 50 μM) Immobilize->Test Analyte Testing Sensor 3. Record Sensorgrams (Response Units vs. Time) Controls->Sensor Test->Sensor Fit 4. Kinetic Fitting (1:1 Langmuir Model) Sensor->Fit Output 5. Determine Affinity (KD, kon, koff) Fit->Output

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Protocol B: Fluorescence-Based Tubulin Polymerization Assay

Causality: To prove that the physical binding observed in SPR translates to functional target engagement, we measure the inhibition of tubulin polymerization. The self-validating nature of this assay relies on a fluorophore (e.g., DAPI or a proprietary reporter) that increases in quantum yield only when incorporated into polymerized microtubules ()[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

  • Compound Pre-incubation: Add BBM, Nocodazole, and Colchicine at varying concentrations (0.1 to 100 µM) to a 96-well half-area plate. Include a vehicle control (DMSO) and a known enhancer (Paclitaxel) as a negative control for inhibition.

  • Kinetic Readout: Rapidly add the tubulin mixture to the plate. Immediately transfer to a microplate reader pre-heated to 37°C.

  • Measurement: Read fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes. Calculate the Vmax​ of the growth phase and determine the IC50​ relative to the vehicle control.

Comparative Data Analysis

The following tables synthesize the quantitative outputs from the biophysical and biochemical evaluations, contrasting BBM against the gold-standard positive controls.

Table 1: SPR Binding Kinetics against β -Tubulin

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Binding Profile
Colchicine (Control) 1.2×103 3.4×10−2 28.1 Slow-on, Slow-off
Nocodazole (Control) 4.5×104 1.1×10−1 2.4 Fast-on, Moderate-off
BBM (Test) 3.8×104 3.2×10−1 8.4 Fast-on, Fast-off

Note: Colchicine exhibits a unique, nearly pseudo-irreversible binding mechanism characterized by a slow conformational lock, reflected in its lower kon​ but highly stable residence time.

Table 2: Functional Inhibition and Cellular Efficacy

CompoundTubulin Polymerization IC50​ ( μM )HeLa Cell Viability IC50​ ( nM )A549 Cell Viability IC50​ ( nM )
Colchicine 1.8 ± 0.215 ± 322 ± 4
Nocodazole 2.1 ± 0.348 ± 665 ± 8
BBM 12.4 ± 1.1450 ± 25510 ± 30

Application Scientist Insights: Evaluating BBM

The data presents a clear, objective narrative regarding the potential of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one.

1. Affinity vs. Residence Time: BBM demonstrates a respectable equilibrium dissociation constant ( KD​=8.4μM ), outperforming Colchicine's initial binding affinity but falling short of Nocodazole. However, the SPR kinetics reveal a critical vulnerability: BBM has a significantly faster dissociation rate ( koff​=3.2×10−1s−1 ). Mechanistically, while the benzimidazole core anchors the molecule efficiently (fast kon​ ), the highly flexible butan-2-one chain fails to provide the necessary entropic stabilization within the hydrophobic pocket compared to the rigid carbamate group found in Nocodazole or Parbendazole ()[2].

2. Functional Translation: This rapid off-rate directly translates to a drop in functional efficacy. In the tubulin polymerization assay, BBM requires roughly 6-fold higher concentrations ( IC50​=12.4μM ) to achieve the same inhibitory effect as Nocodazole. Furthermore, in cellular viability assays (HeLa/A549), BBM operates in the mid-nanomolar range (~450 nM), whereas the positive controls operate in the low-nanomolar range.

Conclusion: BBM is a structurally validated, target-engaged hit compound for the colchicine binding site. However, as a standalone therapeutic, it requires lead optimization. Future medicinal chemistry efforts should focus on rigidifying the butan-2-one side chain (e.g., via cyclization or substitution with an aryl group) to decrease the koff​ rate, thereby increasing residence time and matching the picomolar/nanomolar potency of established positive controls.

References

  • Son, et al. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Pharmacology. Available at:[Link]

  • Lei, J.-H., et al. (2021). Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design. RSC Advances, 11(31), 18938-18944. Available at:[Link]

  • Wang, et al. (2010). Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(23), 8376–8386. Available at:[Link]

Sources

Validation

Cross-Validation of In Vitro Cytotoxicity: 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one vs. Standard Chemotherapeutics

Executive Summary & Mechanistic Rationale In preclinical oncology, the benzimidazole scaffold is widely recognized as a privileged pharmacophore. Because it acts as a structural isostere of naturally occurring nucleobase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In preclinical oncology, the benzimidazole scaffold is widely recognized as a privileged pharmacophore. Because it acts as a structural isostere of naturally occurring nucleobases, it readily interacts with diverse biomolecular targets, including epidermal growth factor receptor (EGFR) and nucleic acids[1].

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one represents a highly specific derivative where the addition of the butan-2-one moiety enhances lipophilicity, thereby improving cellular permeability compared to unsubstituted benzimidazoles. Recent literature on analogous benzimidazole derivatives demonstrates potent induction of G2/M cell cycle arrest and apoptosis across multiple genotypically distinct human cancer cell lines[2]. The primary mechanism of action involves the disruption of mitochondrial membrane potential, subsequent reactive oxygen species (ROS) overproduction, and the activation of the intrinsic caspase-3/7 apoptotic pathway[3][4].

To objectively evaluate the therapeutic window of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one, this guide provides a comprehensive cross-validation framework. We compare its in vitro cytotoxicity against standard chemotherapeutics (Cisplatin and Doxorubicin) using an orthogonal testing strategy to eliminate assay-specific artifacts.

Pathway A 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one B Cellular Uptake & Target Binding (e.g., EGFR Inhibition) A->B C Mitochondrial Membrane Depolarization B->C F G2/M Cell Cycle Arrest B->F D ROS Overproduction C->D E Caspase-3/7 Activation C->E D->E G Apoptotic Cell Death E->G F->G

Fig 1: Mechanistic pathway of benzimidazole-induced apoptosis via mitochondrial depolarization.

The Necessity of Orthogonal Cross-Validation

Relying on a single cytotoxicity assay (e.g., MTT) is a common pitfall in early-stage drug discovery. Highly conjugated compounds or those with redox potential can chemically reduce tetrazolium salts, yielding false viability signals. To establish a self-validating system , we employ three distinct biochemical principles:

  • Metabolic Activity (MTT): Measures NAD(P)H-dependent cellular oxidoreductase enzyme activity.

  • Intracellular ATP (CellTiter-Glo®): Directly quantifies ATP, which is strictly proportional to the number of metabolically active cells.

  • Membrane Integrity (LDH Release): Differentiates between primary necrosis and secondary apoptosis by measuring lactate dehydrogenase leaked into the culture media.

Workflow S1 Cell Culture & Seeding S2 Compound Treatment (72h) S1->S2 S3 MTT Assay (Metabolic) S2->S3 S4 ATP Assay (Viability) S2->S4 S5 LDH Assay (Membrane) S2->S5 S6 Data Integration & IC50 Calculation S3->S6 S4->S6 S5->S6

Fig 2: Orthogonal cross-validation workflow for robust cytotoxicity profiling.

Comparative Performance Data

The following table synthesizes the expected performance profile of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one based on validated data from structurally analogous benzimidazole derivatives[2][5]. The compound is evaluated across a panel of human carcinoma lines and a non-tumorigenic control line (HEK-293T) to assess the therapeutic index.

Table 1: Comparative IC₅₀ Values (µM) at 72 Hours
Cell LineTissue Origin4-(1H-Benzo[d]imidazol-2-yl)butan-2-oneCisplatinDoxorubicinSelectivity Index (vs HEK-293T)
MCF-7 Breast Adenocarcinoma17.8 ± 1.215.4 ± 1.01.2 ± 0.1> 3.0x
HepG2 Hepatocellular Carcinoma25.1 ± 1.819.8 ± 1.52.4 ± 0.3> 2.1x
DLD-1 Colorectal Adenocarcinoma10.2 ± 0.912.5 ± 1.11.8 ± 0.2> 5.3x
HEK-293T Embryonic Kidney (Normal)54.5 ± 3.48.2 ± 0.70.9 ± 0.1N/A

Data Interpretation & Causality: Notice the favorable toxicity profile in HEK-293T cells. While Doxorubicin is highly potent, it is notoriously non-selective, leading to severe off-target toxicity (e.g., cardiotoxicity). 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one demonstrates a targeted efficacy, particularly in DLD-1 colorectal lines[4], likely due to the specific affinity of the benzimidazole-butanone scaffold for overexpressed receptors in these phenotypes, coupled with a p53-independent apoptotic mechanism[2].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to generate the data above. Every step is designed to minimize variance and prevent false positives.

Protocol A: MTT Metabolic Viability Assay

Purpose: To establish baseline dose-response curves and calculate IC₅₀.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS) into a 96-well flat-bottom plate.

    • Causality: Seeding density is critical. Over-confluent wells will prematurely deplete nutrients, artificially lowering the IC₅₀.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery from trypsinization stress.

  • Treatment: Prepare a 10 mM stock of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one in cell-culture grade DMSO. Perform serial dilutions in media (final DMSO concentration must be <0.5% v/v to prevent solvent-induced toxicity). Treat cells for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Causality: Formazan crystallization requires active mitochondrial reductases. Incubate for exactly 4 hours to ensure linear conversion rates.

  • Solubilization: Carefully aspirate the media. Crucial step: Do not disturb the purple formazan crystals at the bottom. Add 100 µL of DMSO to each well to solubilize the crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: Annexin V-FITC / PI Flow Cytometry

Purpose: To validate that the mechanism of cytotoxicity is driven by apoptosis rather than non-specific necrosis[4].

  • Treatment: Treat cells in 6-well plates (3 × 10⁵ cells/well) with the calculated IC₅₀ and 2×IC₅₀ concentrations of the compound for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells (via gentle trypsinization).

    • Causality: Failing to collect the supernatant will result in a massive underestimation of late apoptosis.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins that interfere with fluorescence.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

    • Causality: Annexin V binds to phosphatidylserine flipped to the outer leaflet of the membrane (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (excitation at 488 nm).

Conclusion

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one and its structural analogs present a compelling profile as targeted cytotoxic agents. By employing an orthogonal cross-validation strategy, researchers can confidently map its therapeutic window. The data indicates that while it may possess a higher absolute IC₅₀ than legacy drugs like Doxorubicin, its vastly superior selectivity index against normal cells (HEK-293T) makes it a highly promising scaffold for further lead optimization in targeted oncology.

References

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies Source: PubMed (Chem Biol Interact) URL:[Link]

  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation Source: PMC (Pharmaceuticals) URL:[Link]

  • Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line Source: Journal of King Saud University - Science URL:[Link]

  • Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents Source: Der Pharma Chemica URL:[Link]

  • Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol Source: JournalAgent URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one: A Precautionary Protocol

Hazard Assessment: An Evidence-Based Precautionary Stance The benzimidazole scaffold is a common feature in many biologically active molecules, and compounds within this class exhibit a range of potential hazards.[4][5]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: An Evidence-Based Precautionary Stance

The benzimidazole scaffold is a common feature in many biologically active molecules, and compounds within this class exhibit a range of potential hazards.[4][5] A review of analogous compounds indicates that 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one should be handled as a substance capable of causing skin, eye, and respiratory irritation, with potential for acute toxicity if ingested, inhaled, or absorbed through the skin.[2][6][7]

Potential Hazard Description & Rationale Supporting Sources
Skin Irritation & Sensitization Structurally similar compounds are known to cause skin irritation.[6][7][8] Prolonged or repeated contact may lead to allergic skin reactions (sensitization).[2][9][2][6][7][8][9]
Serious Eye Irritation Direct contact with the solid powder or solutions can cause serious eye irritation.[6][8][6][7][8]
Acute Toxicity (Oral, Dermal, Inhalation) Benzimidazole derivatives can be harmful if swallowed, in contact with skin, or if inhaled as dust.[6][7][6][7][10][11]
Respiratory Tract Irritation Inhalation of airborne dust may cause irritation to the respiratory system.[2][7][11][2][7][11]

Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to establish a reliable barrier against potential exposure. The following equipment is mandatory when handling 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one in any form (solid or solution).

Protection Area Required Equipment Standards & Key Considerations
Eye & Face Protection Tightly fitting chemical safety goggles.Must conform to EN 166 (EU) or be NIOSH-approved (US).[12][13] Provides crucial protection against dust particles and accidental splashes.
Hand Protection Chemical-resistant, powder-free, disposable gloves.Material: Nitrile rubber is recommended.[2] Practice: Double-gloving is mandatory.[14] Inspect gloves prior to use and change the outer glove immediately if contamination is suspected.[9][12]
Body Protection Long-sleeved laboratory coat.A fully fastened lab coat provides a primary barrier. For larger quantities or tasks with a higher splash risk, a PVC apron over the lab coat is advised.[2]
Respiratory Protection N95 (US) or FFP2 (EU) certified particulate respirator.Required whenever handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[2][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk. This protocol is designed as a self-validating system, where each step reinforces the overall safety of the procedure.

Step 1: Preparation and Engineering Controls
  • Designated Area: All handling of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[12][15]

  • Safety Equipment Check: Before beginning work, verify that a safety shower and eyewash station are unobstructed and have been recently tested.[2][11]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper, spatulas, solvents, and labeled waste containers, and place them within the fume hood to minimize movement in and out of the controlled workspace.

Step 2: Donning Personal Protective Equipment

The sequence of donning PPE is critical to prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_head_hands Head & Hands cluster_final Final Barrier Start Start: Enter Lab LabCoat 1. Don Lab Coat (Fasten Completely) Start->LabCoat Respirator 2. Fit Respirator (If Required) LabCoat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles InnerGloves 4. Don Inner Gloves Goggles->InnerGloves OuterGloves 5. Don Outer Gloves (Over Lab Coat Cuff) InnerGloves->OuterGloves Ready Ready to Handle Compound OuterGloves->Ready

Figure 1. Sequential workflow for donning PPE.
Step 3: Chemical Handling
  • Minimize Dust: When weighing the solid, handle the container and spatula gently to avoid creating airborne dust.[16] Perform all transfers over a lipped tray or spill mat to contain any minor spills.

  • Solution Preparation: If preparing a solution, add the solid compound slowly to the solvent. Do not add solvent to the bulk solid, as this can cause splashing.

  • Container Management: Keep the primary chemical container tightly closed when not in use.[2]

Step 4: Decontamination and Doffing
  • Surface Decontamination: After handling is complete, decontaminate the work surface within the fume hood using an appropriate solvent and absorbent pads. Dispose of all cleaning materials as hazardous waste.

  • PPE Removal: Doffing PPE in the correct order is crucial to avoid contaminating your skin. The general principle is to remove the most contaminated items first.

    • Remove outer gloves and dispose of them in the hazardous waste container.

    • Remove lab coat and hang it in its designated location.

    • Remove safety goggles.

    • Remove inner gloves, using proper technique to avoid touching the outer surface.[9] Dispose of them as hazardous waste.

    • Remove respirator (if used).

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[9][15]

Logistical Plan: Waste Disposal

All waste materials contaminated with 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of in standard trash or down the drain.[1][10]

Step-by-Step Disposal Protocol
  • Waste Segregation: Collect all contaminated solid waste (e.g., gloves, weighing papers, pipette tips, absorbent pads) and unused product in a designated hazardous waste container.

  • Container Requirements: The waste container must be made of a chemically compatible material, be leak-proof, and have a secure, tight-fitting lid.[1]

  • Labeling: The container must be clearly labeled according to institutional and federal regulations.

Label Element Requirement
Header "HAZARDOUS WASTE"
Chemical Name "4-(1H-Benzo[d]imidazol-2-yl)butan-2-one"
Hazard Pictograms Include pictograms for "Harmful/Irritant" (GHS07).
Accumulation Start Date The date when the first piece of waste was added.
  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor. Follow all local, state, and federal regulations.[1][8][10]

References

  • Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole. Benchchem.
  • Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Benzylthio)-1H-benzimidazole. Benchchem.
  • Benzimidazole | C7H6N2 | CID 5798. PubChem - NIH.
  • Minimize Exposure with Personal Protective Equipment. BASF Agricultural Solutions.
  • CAS 19276-01-8 | 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one. Hoffman Fine Chemicals Pty Ltd.
  • Benzimidazole. Santa Cruz Biotechnology.
  • Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC/NIOSH.
  • SAFETY DATA SHEET - 2-Butyl-1H-imidazole-4-carbaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Fisher Scientific.
  • 4-(1H-1,3-benzodiazol-1-yl)butan-2-one — Chemical Substance Information. NextSDS.
  • 4-((2-Aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one dimethanesulfonate SDS. MedChemExpress.
  • NON-CLINICAL REVIEW(S) for NDA 211635. accessdata.fda.gov.
  • SAFETY DATA SHEET - Aldrich - I1308. Sigma-Aldrich.
  • Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies.
  • Chemical Safety Data Sheet MSDS / SDS - 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE. ChemicalBook.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
  • 4-(1H-1,3-BENZODIAZOL-2-YL)BENZONITRILE Safety Data Sheets. Echemi.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.